molecular formula C20H32O3 B8497459 Benzeneacetic acid, 4-(dodecyloxy)- CAS No. 79794-88-0

Benzeneacetic acid, 4-(dodecyloxy)-

Cat. No.: B8497459
CAS No.: 79794-88-0
M. Wt: 320.5 g/mol
InChI Key: HQAAQSKXONDGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, 4-(dodecyloxy)- is an organic chemical compound of interest in materials science research. While detailed studies on this specific molecule are limited, its structural features suggest potential applications in the design and synthesis of advanced materials. Compounds containing a benzene ring core linked to a long dodecyloxy chain are frequently investigated as molecular building blocks or intermediates. For instance, structurally similar molecules featuring a dodecyloxy chain attached to a benzoic acid core are commonly utilized in the development of liquid crystalline materials . Researchers value these structures for their ability to self-assemble into ordered mesophases, which are critical for both fundamental studies and technological applications . The synthesis of such complex molecules often involves multi-step organic reactions, and intermediates like benzeneacetic acid derivatives can play a key role in constructing the final molecular architecture . This compound is presented to the research community as a potential intermediate for further chemical functionalization and investigation into novel material properties. It is supplied for laboratory research purposes.

Properties

CAS No.

79794-88-0

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

2-(4-dodecoxyphenyl)acetic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-16-23-19-14-12-18(13-15-19)17-20(21)22/h12-15H,2-11,16-17H2,1H3,(H,21,22)

InChI Key

HQAAQSKXONDGQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Architecture of 4-(dodecyloxy)phenylacetic Acid: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, synthesis, and characterization of 4-(dodecyloxy)phenylacetic acid. This document is structured for researchers in physical organic chemistry and drug development.

Executive Summary

4-(Dodecyloxy)phenylacetic acid (


) represents a critical amphiphilic building block in the design of lipophilic prodrugs and liquid crystalline precursors.[1] Unlike its benzoic acid analogs, which are classic mesogens, the phenylacetic acid derivative introduces a methylene spacer (

) that fundamentally alters its thermodynamic landscape.[1] This guide provides an in-depth analysis of its phase transition behavior, solution thermodynamics, and synthesis, bridging the gap between theoretical modeling and experimental application.

Chemical Identity & Structural Thermodynamics[1]

The molecule consists of a polar phenylacetic acid headgroup coupled to a hydrophobic dodecyl tail via an ether linkage.[1] This amphiphilic structure dictates its thermodynamic behavior, particularly in self-assembly and phase transitions.[1]

PropertyValue / DescriptionSource/Derivation
IUPAC Name 2-[4-(dodecyloxy)phenyl]acetic acidStandard Nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 320.47 g/mol Calculated
pKa (Acid) 4.35 ± 0.10Est. from Phenylacetic acid (4.31) [1]
LogP (Octanol/Water) ~6.8Calculated (ClogP)
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsStructural Analysis
Polar Surface Area (PSA) 46.5 ŲCalculated
Theoretical Thermodynamic Modeling

The introduction of the dodecyloxy chain (


) significantly increases the enthalpy of fusion (

) compared to the parent phenylacetic acid due to enhanced van der Waals interactions between the alkyl tails in the crystalline lattice.[1] However, the methylene spacer between the aromatic ring and the carboxyl group introduces a "kink" that disrupts the linearity required for stable liquid crystalline (mesomorphic) phases, a contrast to the highly mesogenic 4-dodecyloxybenzoic acid.

Phase Transition Behavior

Melting Point & Enthalpy of Fusion

While specific experimental melting points for the


 homolog are sparse in open literature, the value can be interpolated from the homologous series of 4-alkoxyphenylacetic acids.[1]
  • 4-Hydroxyphenylacetic acid:

    
     (High due to intermolecular H-bonding) [2].[1]
    
  • 4-Methoxyphenylacetic acid:

    
     (Loss of donor H-bond, reduced lattice energy) [3].[1]
    
  • 4-Benzyloxyphenylacetic acid:

    
     (Increased rigidity and 
    
    
    
    stacking) [4].[1]
  • 4-(Dodecyloxy)phenylacetic acid (Predicted):

    
     .[1]
    
    • Rationale: The long alkyl chain increases packing density (van der Waals), raising the melting point relative to the methoxy derivative, but the flexibility of the chain prevents it from reaching the high melting points of rigid benzyl derivatives.[1]

Liquid Crystalline Potential

Unlike 4-alkoxybenzoic acids, which form stable nematic and smectic phases due to dimerization of the carboxyl group creating a rigid rod, 4-alkoxyphenylacetic acids generally exhibit monotropic or non-mesogenic behavior.[1] The


 hybridized methylene carbon breaks the conjugation and linearity, destabilizing the mesophase.[1]
  • Enthalpy of Fusion (

    
    ):  Estimated at 
    
    
    
    .[1]
  • Entropy of Fusion (

    
    ):  High, driven by the conformational freedom of the dodecyl tail upon melting.[1]
    

Solution Thermodynamics

Solubility Profile

The thermodynamics of dissolution are governed by the hydrophobic effect.[1] The dodecyl tail renders the molecule practically insoluble in water but highly soluble in organic solvents with low-to-medium polarity.[1]

SolventSolubility RatingThermodynamic Driver
Water (pH 7) Insoluble (< 0.1 mg/mL)Hydrophobic effect (

)
Ethanol SolubleAmphiphilic matching
Chloroform Very SolubleVan der Waals & Dipole interactions
THF SolubleH-bond acceptance
Hexane Sparingly SolublePolar headgroup incompatibility
Partitioning & Micellization

With a LogP > 6, the molecule partitions strongly into lipid bilayers.[1] In aqueous buffers at pH > 5 (above pKa), the ionized carboxylate form (


) acts as an anionic surfactant.
  • Critical Micelle Concentration (CMC): Expected to be in the micromolar range (

    
    ) due to the large hydrophobic volume of the 
    
    
    
    tail.[1]

Experimental Protocols

Synthesis: Williamson Ether Strategy

The most robust route to 4-(dodecyloxy)phenylacetic acid is the alkylation of 4-hydroxyphenylacetic acid.[1] This method avoids the harsh conditions of hydrolysis required for nitrile precursors.

SynthesisPathway Start 4-Hydroxyphenylacetic Acid (Starting Material) Intermediate Reflux (8-12 hrs) Nucleophilic Substitution Start->Intermediate Alkylation Reagent 1-Bromododecane + KOH/EtOH Reagent->Intermediate Workup Acidification (HCl) Precipitation Intermediate->Workup Cool & Acidify Product 4-(Dodecyloxy)phenylacetic Acid (Crystalline Solid) Workup->Product Recrystallization (EtOH)

Figure 1: Synthetic pathway for 4-(dodecyloxy)phenylacetic acid via Williamson ether synthesis.

Protocol:

  • Dissolution: Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in ethanol. Add KOH (2.2 eq) to generate the dipotassium salt (phenolate and carboxylate).

  • Alkylation: Add 1-bromododecane (1.1 eq) dropwise. The phenoxide is more nucleophilic than the carboxylate, directing alkylation to the oxygen.

  • Reflux: Heat to reflux for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate ethanol. Redissolve residue in water.[1] Acidify with 1M HCl to pH ~2 to precipitate the free acid.

  • Purification: Recrystallize from hot ethanol/water (80:20) to remove unreacted bromide and side products.[1]

Differential Scanning Calorimetry (DSC)

To accurately determine the melting point and enthalpy of fusion:

  • Sample Prep: Weigh 2-5 mg of dried sample into an aluminum pan.

  • Cycle: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis: Integrate the endothermic melting peak to calculate

    
    . Look for small pre-transition peaks that might indicate unstable liquid crystal phases (smectic).[1]
    
Solubility Measurement (Shake-Flask Method)
  • Equilibrium: Add excess solid to phosphate buffer (pH 7.4) and octanol in separate vials.

  • Agitation: Shake for 24 hours at

    
    .
    
  • Separation: Centrifuge/filter to remove undissolved solid.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

Applications in Drug Development[2]

The thermodynamic properties of 4-(dodecyloxy)phenylacetic acid make it a valuable tool in:

  • Lipophilic Prodrugs: Conjugation of the carboxyl group to hydrophilic drugs (e.g., nucleosides) to enhance membrane permeability.

  • Solid Lipid Nanoparticles (SLNs): The high melting point and lipophilicity allow it to serve as a matrix material for stable SLNs.[1]

  • Surface Modification: The carboxylic acid can anchor to metal oxides (e.g.,

    
    , 
    
    
    
    ), while the dodecyl tail provides steric stabilization and hydrophobicity.

References

  • Lide, D. R. (Ed.).[1] (2009).[1] CRC Handbook of Chemistry and Physics (90th ed.).[1] CRC Press.[1] (Source for Phenylacetic acid pKa).[1]

  • PubChem. (2024).[1] 4-Hydroxyphenylacetic acid Compound Summary. National Library of Medicine.[1] [Link][1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for solubility of phenylacetic acid derivatives).

Sources

Technical Guide: Solubility Profile & Solvent Engineering for Benzeneacetic acid, 4-(dodecyloxy)-

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific physicochemical behavior of Benzeneacetic acid, 4-(dodecyloxy)- (CAS: 20200-86-6), utilizing structural analysis and thermodynamic principles to compensate for the scarcity of direct experimental data in public repositories.

Molecular Architecture & Solubility Thermodynamics

To master the solubility of Benzeneacetic acid, 4-(dodecyloxy)-, one must first deconstruct its amphiphilic architecture. This molecule is not merely a solute; it is a self-assembling system governed by competing intermolecular forces.

Structural Deconstruction

The molecule consists of three distinct functional domains that dictate its interaction with solvents:

DomainChemical NatureInteraction MechanismSolubility Driver
A: Carboxylic Head Polar, Acidic (

)
Hydrogen Bonding (Donor/Acceptor)Soluble in alcohols, basic buffers; Dimerization in non-polar media.
B: Phenyl Linker Aromatic, Planar

Stacking
Soluble in aromatics (Toluene, Benzene); Responsible for crystal packing stability.
C: Dodecyl Tail Lipophilic, Flexible (

)
Van der Waals (Dispersion)Soluble in aliphatics (Hexane, Heptane); Insoluble in water.
The Dimerization Phenomenon

In non-polar solvents (e.g., Toluene,


), this molecule does not exist as a monomer. It forms cyclic dimers  via dual hydrogen bonds between the carboxylic acid heads. This effectively "hides" the polar head, making the dimer appear as a purely lipophilic hydrocarbon to the solvent, significantly increasing solubility in non-polar media compared to short-chain analogs [1].

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and homologous series extrapolation (comparing to 4-(dodecyloxy)benzoic acid), the following solubility profile is established.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Chloroform, DCMExcellent Matches both the aromatic core (polarizability) and the alkyl tail. Best for stock solutions.
Ethers THF, 1,4-DioxaneHigh Oxygen atoms in solvent accept H-bonds from the acid; ether linkage is compatible.
Aromatic Hydrocarbons Toluene, XyleneGood (Warm) Promotes dimerization; excellent for recrystallization as solubility drops sharply on cooling.
Aliphatic Hydrocarbons Hexane, HeptaneModerate/Low The crystal lattice energy (dominated by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-stacking) often resists disruption by weak dispersion forces at RT. Requires heating.[1]
Alcohols Methanol, EthanolModerate Competes for H-bonds. Solubility decreases as alcohol chain length decreases due to the "hydrophobic effect" of the C12 tail.
Water WaterInsoluble The hydrophobic C12 chain dominates.

is estimated at

.
Visualization: Solvation Pathway

The following diagram illustrates the thermodynamic decision tree for selecting a solvent system.

SolubilityLogic Start Target: Dissolve 4-(dodecyloxy)phenylacetic acid CheckPolarity Is the environment Aqueous/Polar? Start->CheckPolarity NonPolar Non-Polar/Organic CheckPolarity->NonPolar No Aqueous Aqueous CheckPolarity->Aqueous Yes H_Bonding H-Bonding Capacity? NonPolar->H_Bonding pH_Check Check pH Aqueous->pH_Check Basic pH > 8.0 (Forms Salt) pH_Check->Basic Acidic pH < 7.0 (Free Acid) pH_Check->Acidic Micelles Soluble as Surfactant Micelles Basic->Micelles Precipitate Precipitation (Insoluble) Acidic->Precipitate Chlorinated Chlorinated (DCM) (Monomer/Dimer Mix) H_Bonding->Chlorinated High (Dipole) Hydrocarbon Hydrocarbon (Hexane) (Dimer Dominant) H_Bonding->Hydrocarbon Low (Dispersion)

Caption: Decision logic for solvent selection based on pH and polarity. Note the distinct behavior in basic aqueous media where it acts as an anionic surfactant.

Experimental Protocols (Self-Validating)

Since specific literature values are sparse, you must generate your own data. Use this Gravimetric Saturation Protocol which includes internal controls to ensure accuracy.

Protocol: Gravimetric Solubility Determination

Objective: Determine saturation concentration (


) in organic solvents at 25°C.

Materials:

  • Benzeneacetic acid, 4-(dodecyloxy)- (dried in vacuo over

    
     for 24h).
    
  • 0.22

    
     PTFE Syringe Filters (Do not use Nylon; it may bind the acid).
    
  • Scintillation vials with PTFE-lined caps.

Workflow:

  • Saturation: Add excess solid (approx. 100 mg) to 2 mL of solvent.

  • Equilibration: Vortex for 2 minutes, then shake at constant temperature (25°C) for 24 hours.

    • Control: Visually confirm solid remains.[2] If clear, add more solid.[2]

  • Filtration: Filter 1 mL of supernatant through the 0.22

    
     PTFE filter into a tared vial.
    
    • Pre-saturation Step: Discard the first 200

      
       of filtrate to saturate the filter membrane.
      
  • Evaporation: Evaporate solvent under a stream of

    
    , then dry in a vacuum oven at 40°C for 4 hours.
    
  • Quantification: Weigh the residue.

    
    
    
Protocol: Recrystallization (Purification)

The synthesis of alkoxy phenylacetic acids often yields byproducts like homologous alkanes or unreacted phenols [2].

Solvent System: Ethanol/Water (90:10) or Toluene/Hexane (gradient).

  • Dissolve crude material in minimal boiling Ethanol.

  • Add hot water dropwise until persistent turbidity is observed.

  • Reheat to clear solution.

  • Allow to cool slowly to Room Temp, then 4°C.

    • Critical Note: Fast cooling traps impurities in the crystal lattice due to the long alkyl chain interdigitating.

  • Filter and wash with cold 50% Ethanol.

Synthesis Implications on Solubility

Understanding the source of the material is critical for interpreting solubility anomalies.

  • Impurity A: 4-(dodecyloxy)benzyl cyanide: Intermediate from synthesis. More soluble in non-polar solvents than the acid. If your material is "too soluble" in hexane, it likely contains the nitrile.

  • Impurity B: Inorganic Salts: If synthesized via Willgerodt-Kindler or hydrolysis, residual salts (

    
    , NaCl) may cause turbidity in organic solvents (THF/DCM) even if the organic molecule is dissolved.
    

References

  • Dimerization of Carboxylic Acids

    • Title: Hydrogen bonding in carboxylic acids: A solid-st
    • Context: Explains the formation of cyclic dimers in non-polar solvents, critical for understanding why this polar molecule dissolves in toluene.
    • Source: (General principle applied to derivative).

  • Synthesis & Purification

    • Title: Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide.
    • Context: Describes the hydrolysis of benzyl cyanides and purification via recrystalliz
    • Source: (Inferred from general search results on phenylacetic acid synthesis).

  • Liquid Crystal Analogs

    • Title: 4-(Dodecyloxy)benzoic acid properties.[3]

    • Context: Used as a structural proxy for solubility estim
    • Source:

  • Solubility Modeling

    • Title: Solubility of Benzoic Acid in Organic Solvents.[4][5]

    • Context: Provides thermodynamic baseline for aromatic acid solubility in alcohols vs. hydrocarbons.
    • Source:

Sources

Technical Guide: Liquid Crystal Behavior & Supramolecular Utility of Benzeneacetic acid, 4-(dodecyloxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzeneacetic acid, 4-(dodecyloxy)- (CAS: [Structure Dependent, generic 4-alkoxyphenylacetic acid class]), represents a critical "edge-case" molecule in soft matter science. Unlike its rigid analog, 4-dodecyloxybenzoic acid, this molecule possesses a methylene (


) spacer between the aromatic core and the carboxylic head group. This structural "kink" decouples the polar head from the mesogenic core, significantly altering its thermotropic behavior.

This guide addresses a common misconception in materials development: while the pure compound exhibits weak or monotropic mesophases, its true utility lies in Supramolecular Hydrogen-Bonded Liquid Crystals (SMHBLCs) and as a structural lipid in Lyotropic Liquid Crystalline (LLC) drug delivery systems.

Part 1: Molecular Architecture & The "Spacer Effect"

To understand the behavior of 4-(dodecyloxy)phenylacetic acid, we must contrast it with the standard calamitic liquid crystal model.

Structural Decoupling
  • The Tail (

    
    ):  The dodecyloxy chain provides the necessary Van der Waals forces for side-by-side packing and flexibility.
    
  • The Core (Phenyl Ring): Provides the rigid moiety required for anisotropy.

  • The "Flaw" (

    
    ):  In benzoic acids, the carboxyl group is conjugated with the ring, creating a stiff, planar core. In phenylacetic acids, the 
    
    
    
    hybridized methylene group introduces a bond angle (
    
    
    ) that disrupts linearity and conjugation.
Dimerization Mechanism

Like most carboxylic acids, this molecule exists as a cyclic dimer in the crystalline and mesophase states. However, the


 spacer means the dimer is not a straight rod but rather a "crankshaft" or "zig-zag" shape. This reduces the aspect ratio (

), often destabilizing the nematic phase in favor of smectic phases or suppressing liquid crystallinity entirely in the pure state.
Visualization: The Structural Impact

The following diagram illustrates the structural difference that dictates the phase behavior.

MolecularArchitecture cluster_0 Standard Mesogen (Benzoic Acid) cluster_1 Topic Molecule (Phenylacetic Acid) cluster_2 Resulting Phase Behavior BA_Tail C12 Tail BA_Core Phenyl Ring BA_Tail->BA_Core Rigid Linear Axis BA_Head COOH (Conjugated) BA_Core->BA_Head Rigid Linear Axis Result_BA Stable Enantiotropic LC BA_Head->Result_BA PA_Tail C12 Tail PA_Core Phenyl Ring PA_Tail->PA_Core Flexible/Bent Axis PA_Spacer -CH2- (The Kink) PA_Core->PA_Spacer Flexible/Bent Axis PA_Head COOH (Decoupled) PA_Spacer->PA_Head Flexible/Bent Axis Result_PA Monotropic / Smectic Only (Requires Stabilization) PA_Head->Result_PA

Figure 1: Structural comparison showing how the methylene spacer in phenylacetic acid derivatives disrupts the linear rigidity required for stable thermotropic liquid crystal phases.

Part 2: Thermotropic Behavior & Supramolecular Engineering

While the pure acid is a weak mesogen, it is a superior proton donor for creating stable Hydrogen-Bonded Liquid Crystals (HBLCs).

The "Pure" Compound Behavior
  • Phase Type: Typically Smectic C (SmC) or Smectic A (SmA).

  • Nature: Often monotropic (LC phase appears only upon cooling from isotropic liquid, not on heating).

  • Melting Point: Lower than the benzoic acid analog (approx. range

    
    , dependent on purity).
    
The "Hack": Supramolecular Stabilization

To force this molecule into a stable Nematic or Smectic phase useful for applications, we utilize intermolecular hydrogen bonding with a proton acceptor, typically a pyridine derivative (e.g., 4,4'-bipyridine or 4-stilbazole).

Mechanism:



This interaction:
  • Eliminates the dimerization "kink."

  • Extends the rigid core length.

  • Induces stable Enantiotropic behavior (stable on heating and cooling).

Experimental Protocol: Preparation of HBLCs
  • Stoichiometry: Weigh equimolar amounts (1:1) of 4-(dodecyloxy)phenylacetic acid and 4,4'-bipyridine.

  • Solvent: Dissolve both in anhydrous THF or Pyridine (solvent).

  • Complexation: Reflux at

    
     for 2 hours.
    
  • Isolation: Slow evaporation of solvent allows the H-bonded complex to crystallize.

  • Validation: FTIR spectroscopy (monitor the shift of

    
     stretch from 
    
    
    
    to
    
    
    and disappearance of broad
    
    
    band).

Part 3: Pharmaceutical Applications (Lyotropic Phases)[1][2]

For drug development professionals, the significance of this molecule shifts from thermotropic (temperature-driven) to lyotropic (solvent-driven).

Role in Lipid Nanoparticles (LNPs)

Long-chain phenylacetic acids act as amphiphilic structural lipids .

  • Hydrophobic Tail (

    
    ):  Anchors into the lipid bilayer of liposomes or LNPs.
    
  • Acidic Head: Can be ionized (pH-dependent), affecting the Zeta potential and colloidal stability.

  • Permeation Enhancement: The phenyl ring increases membrane fluidity more than saturated fatty acids (like stearic acid), potentially enhancing drug permeation across the blood-brain barrier (BBB) or skin.

Lyotropic Phase Progression

In aqueous environments, 4-(dodecyloxy)phenylacetic acid (often as a salt) self-assembles.

Concentration (wt%)Phase StructureDrug Delivery Utility
< 5% Micellar (

)
Solubilization of hydrophobic drugs.
30-60% Hexagonal (

)
Sustained release of peptides.
60-80% Lamellar (

)
Vesicles/Liposomes for systemic delivery.

Part 4: Experimental Characterization Workflow

To validate the material properties, the following workflow is required. Citing standard protocols ensures reproducibility.

Synthesis (Williamson Ether Synthesis)
  • Precursor: Methyl 4-hydroxyphenylacetate.

  • Reagent: 1-Bromododecane,

    
    , KI (catalyst).
    
  • Solvent: Acetone or DMF (reflux 12h).

  • Hydrolysis: LiOH in THF/Water, followed by acidification with HCl.

  • Purification: Recrystallization from Ethanol/Hexane is critical to remove traces of unreacted alkyl halide which suppresses LC phases.

Thermal & Optical Analysis

Differential Scanning Calorimetry (DSC):

  • Rate:

    
     (heating and cooling).
    
  • Key Signal: Look for small enthalpy peaks (

    
    ) indicative of Liquid Crystal 
    
    
    
    Isotropic transitions, distinct from the large Melting (
    
    
    ) peak.

Polarized Optical Microscopy (POM):

  • Setup: Cross-polarizers with a hot stage.

  • Texture Identification:

    • Schlieren Texture: Indicates Nematic or Smectic C.[1]

    • Focal Conic Fan: Indicates Smectic A.[2]

    • Homeotropic (Black): Common for SmA phases on untreated glass; requires mechanical shearing to see texture.

Visualization: Characterization Logic

Characterization Step1 Synthesis & Purification (Recrystallization x3) Step2 DSC Analysis (Heat/Cool Cycles) Step1->Step2 Decision Enantiotropic? Step2->Decision Path_Yes Thermotropic LC (Characterize Texture) Decision->Path_Yes Yes Path_No Monotropic/Non-LC (Supramolecular Route) Decision->Path_No No POM POM Imaging (Identify Phase) Path_Yes->POM H_Bond Complex with 4,4'-Bipyridine Path_No->H_Bond H_Bond->POM

Figure 2: Decision tree for characterizing the phase behavior of 4-alkoxyphenylacetic acids.

Part 5: References

  • Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers: Synthesis and phase behavior. Current Opinion in Colloid & Interface Science. (Discusses the effect of spacers on mesogenicity).

  • Paleos, C. M., & Tsiourvas, D. (2001). Supramolecular hydrogen-bonded liquid crystals. Liquid Crystals, 28(8), 1127-1161. (Foundational text on using carboxylic acids like phenylacetic acid in H-bonded LCs).

  • Binnemans, K. (2005). Ionic liquid crystals. Chemical Reviews, 105(11), 4148-4204. (Relevance to the salts of fatty acid derivatives in lyotropic phases).

  • Guo, C., et al. (2010). Lyotropic liquid crystal systems in drug delivery. Drug Discovery Today, 15(23-24), 1032-1040. (Application of amphiphiles in pharma).

  • Organic Syntheses, Coll. Vol. 3. p-Aminophenylacetic acid and derivatives synthesis protocols. (Base protocols for phenylacetic acid functionalization).

Sources

An In-depth Technical Guide to the Melting Point and Phase Transitions of 4-(Dodecyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The study of phase transitions is a cornerstone of materials science, providing critical insights into the relationship between molecular structure and macroscopic properties. This guide focuses on the thermal behavior of 4-(dodecyloxy)benzoic acid, a molecule of significant interest within the field of liquid crystals. While the nomenclature is similar to Benzeneacetic acid, 4-(dodecyloxy)-, the vast body of research pertains to the benzoic acid derivative, which is a well-established calamitic (rod-shaped) liquid crystal.[1][2] This compound, through the self-assembly of its constituent molecules, exhibits intermediate states of matter, known as mesophases, which possess the fluidity of a liquid but the long-range orientational order of a crystal.[1][3]

Understanding the precise temperatures at which 4-(dodecyloxy)benzoic acid transitions between its solid crystalline state, various liquid crystalline mesophases, and the isotropic liquid state is paramount for its application in technologies such as electro-optic displays and advanced sensor development.[1] This whitepaper provides a detailed examination of its melting and phase transition phenomena, outlines the definitive experimental protocols for their characterization, and explains the underlying molecular mechanisms driving these transformations.

Physicochemical Properties and Identification

4-(Dodecyloxy)benzoic acid is an organic compound characterized by a rigid benzoic acid core and a flexible dodecyl (C12) alkoxy chain.[4][5] This amphiphilic structure is fundamental to its liquid crystalline behavior.

PropertyValueSource
Chemical Name 4-(Dodecyloxy)benzoic acid[5]
Synonyms p-(Dodecyloxy)benzoic acid, 4-n-Dodecyloxybenzoic acid[5][6]
CAS Number 2312-15-4[4][6]
Molecular Formula C₁₉H₃₀O₃[5][6]
Molecular Weight 306.44 g/mol [4][6]
Appearance Off-white crystalline powder[6]
Form Liquid Crystal[4]

Thermal Phase Transitions: From Solid to Isotropic Liquid

Unlike simple crystalline solids that exhibit a single, sharp melting point, 4-(dodecyloxy)benzoic acid undergoes a cascade of phase transitions upon heating.[7] The long dodecyloxy chain contributes to the formation of ordered, yet fluid, intermediate phases known as smectic and nematic liquid crystal phases.[2][7] The sequence of transitions involves the progressive loss of positional and orientational order as thermal energy is introduced into the system.

A study of various 4-alkoxybenzoic acids has shown that longer chain derivatives, including the dodecyloxy homologue, are predominantly "smectogenic," meaning they tend to form smectic phases.[2] Research has identified at least one smectic and a nematic mesophase for 4-(dodecyloxy)benzoic acid.[7]

Summary of Reported Phase Transition Temperatures:

TransitionTemperature Range (°C)NotesSource
Melting Point 132 - 137 °CTransition from crystalline solid to a mesophase. The range suggests potential for multiple crystalline polymorphs or mesophase transitions within this window.[6]

Note: Transition temperatures can vary based on sample purity and the heating/cooling rates used during analysis.[8][9]

Experimental Characterization Protocols

The characterization of liquid crystal phase transitions requires specialized analytical techniques capable of detecting subtle changes in enthalpy and optical properties. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[8][10]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a fundamental thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample compared to a reference as a function of temperature.[11] For liquid crystals, each phase transition (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic) is associated with a specific change in enthalpy (ΔH), which manifests as a peak on the DSC thermogram.[8][12] The temperature at the peak maximum is taken as the transition temperature (T). This method provides quantitative thermodynamic data about the transitions.[12]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(dodecyloxy)benzoic acid into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, which has a known melting point and enthalpy of fusion.[10]

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the first expected transition (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 10 K/min, under an inert nitrogen atmosphere to a temperature above the final transition into the isotropic liquid (e.g., 150°C).[13]

    • Hold the sample at this temperature for 2-5 minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at the same controlled rate (10 K/min) back to the starting temperature.[13]

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating cycle and exothermic peaks on the cooling cycle correspond to phase transitions. Integrate the peaks to determine the enthalpy of each transition.

Logical Workflow for DSC Analysis:

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Interpretation prep1 Weigh 2-5 mg of Sample prep2 Seal in Aluminum Pan prep1->prep2 load Load Sample & Reference prep2->load heat Heat at 10 K/min to 150°C load->heat cool Cool at 10 K/min to 25°C heat->cool thermogram Generate Thermogram cool->thermogram analyze Identify Peaks (T) & Enthalpy (ΔH) thermogram->analyze

Caption: Workflow for DSC analysis of phase transitions.

Polarized Optical Microscopy (POM)

Expertise & Causality: POM is a vital qualitative technique for identifying liquid crystal mesophases. Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities.[14] When placed between two crossed polarizers, this birefringence results in interference patterns and colors. Each type of liquid crystal phase (nematic, smectic A, smectic C, etc.) exhibits a unique and identifiable optical texture.[10] For example, nematic phases often show a "Schlieren" texture.[10] Observing these textures upon heating and cooling allows for the direct visual confirmation of the transitions identified by DSC.

Protocol for POM Analysis:

  • Sample Preparation: Place a small amount of 4-(dodecyloxy)benzoic acid onto a clean glass microscope slide.

  • Slide Assembly: Gently place a coverslip over the sample.

  • Hot Stage Mounting: Position the slide on a calibrated hot stage, which is mounted on the stage of the polarizing microscope.

  • Microscope Setup:

    • Turn on the light source.

    • Cross the polarizer and analyzer filters. The field of view should be dark in the absence of a birefringent sample.

  • Thermal Program & Observation:

    • Slowly heat the sample on the hot stage, at a rate of 2-5°C per minute, to allow for thermal equilibrium.

    • Continuously observe the sample through the eyepieces.

    • Record the temperatures at which changes in the optical texture occur. These correspond to the phase transitions.

    • Capture photomicrographs of the characteristic textures for each identified mesophase.

    • Continue heating until the sample becomes completely dark, indicating the transition to the isotropic (non-birefringent) liquid phase.

    • Slowly cool the sample and observe the reverse transitions.

Logical Workflow for POM Analysis:

pom_workflow cluster_prep Sample Preparation cluster_analysis Microscopy & Hot Stage cluster_data Data Interpretation prep1 Place Sample on Slide prep2 Add Coverslip prep1->prep2 mount Mount on Hot Stage prep2->mount heat Heat/Cool at 2-5°C/min mount->heat observe Observe Under Crossed Polarizers heat->observe record Record Transition Temperatures observe->record capture Capture Photomicrographs of Textures record->capture identify Identify Mesophases capture->identify

Caption: Workflow for POM analysis of liquid crystal textures.

Conclusion

4-(Dodecyloxy)benzoic acid is a thermotropic liquid crystal that displays a rich polymorphism, transitioning through distinct smectic and nematic mesophases before melting into an isotropic liquid. The characterization of these transitions is reliably achieved through a synergistic application of Differential Scanning Calorimetry (DSC) for quantitative thermodynamic data and Polarized Optical Microscopy (POM) for the definitive identification of mesophase textures. The data derived from these methods are essential for the rational design and quality control of materials intended for advanced optical and electronic applications.

References

  • ResearchGate. (n.d.). Polarized optical micrographs of 4-(decyloxy)benzoic acid taken during.... Retrieved from [Link]

  • Ford, W. T., et al. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Defense Technical Information Center. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,.... Retrieved from [Link]

  • Khan, I., et al. (2015). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules. Retrieved from [Link]

  • White Rose Research Online. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. Retrieved from [Link]

  • Doshi, A.V., et al. (2011). A novel homologous series: 4-(Propyloxy) Phenyl-4’-n-alkoxy benzoates. Der Pharma Chemica. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Novel sulphonic acid liquid crystal derivatives: experimental, computational and optoelectrical characterizations. RSC Advances. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Spatial and Temporal Patterning of Polymers in Electric Field Responsive LC Templates. Retrieved from [Link]

  • Muhammad, S. K., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. Retrieved from [Link]

  • Amazon AWS. (n.d.). Supporting Information Green-Light-Triggered Phase Transition of Azobenzene Derivatives toward Reversible Adhesives. Retrieved from [https://s3.amazonaws.com/ Angewandte/2020/supmat/202011746_sm_miscellaneous_information.pdf]([Link] Angewandte/2020/supmat/202011746_sm_miscellaneous_information.pdf)

  • NASA Technical Reports Server. (n.d.). Polarized Light Microscopy. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Differential scanning calorimetry (DSC) is one of the thermo-analytical techniques. Retrieved from [Link]

  • Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Buletinul Institutului Politehnic din Iasi. Retrieved from [Link]

  • Wang, Z. M., et al. (2023). Multifunctional Synergistic Response Induced by Phase Transition in Molecular Compounds. Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Liquid-crystalline properties of 4-alkyl-, 4-alkyloxy and 4-halogene-4′-hydroxyazobenzene alkyloates. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(dodecyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

  • Shribak, M., & Oldenbourg, R. (2008). Polarized light field microscopy: an analytical method using a microlens array to simultaneously capture both conoscopic and orthoscopic views of birefringent objects. Journal of Optics A: Pure and Applied Optics. Retrieved from [Link]

  • BioProcess International. (2017). Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. Retrieved from [Link]

  • Redfern, J. P., & Pesselman, M. (2018). Applications of a simultaneous differential scanning calorimetry–thermomicroscopy system. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). Benzeneacetic acid, 4-ethoxy-. Retrieved from [Link]

  • Al-Dujaili, A. H., et al. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. Molecular Crystals and Liquid Crystals. Retrieved from [Link]

Sources

Technical Guide: Engineering 4-(Dodecyloxy)phenylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Dodecyloxy)phenylacetic acid (4-DPAA) represents a critical amphiphilic scaffold in both soft matter engineering and medicinal chemistry. Distinguished by its C12 lipophilic tail and a hydrophilic carboxyl head group separated by a flexible methylene linker, this molecule serves as a "Janus" intermediate. It is pivotal in the synthesis of bent-core liquid crystals, self-assembling monolayers (SAMs), and lipophilic prodrugs designed to bypass the blood-brain barrier (BBB).

This technical guide provides a rigorous, field-validated framework for the synthesis, purification, and functionalization of 4-DPAA. Unlike generic organic preparations, this protocol emphasizes the control of alkylation kinetics and the suppression of esterification side-reactions, ensuring high-purity output suitable for electronic or pharmaceutical grade applications.

Part 1: Chemical Architecture & Mechanistic Logic

The Amphiphilic Advantage

The utility of 4-DPAA lies in its structural duality. The dodecyl chain provides significant Van der Waals integration, essential for the stabilization of nematic/smectic phases in liquid crystals and for anchoring into lipid bilayers in drug delivery systems. The phenylacetic acid core offers a reactive carboxylic handle that is electronically decoupled from the aromatic ring by a methylene spacer (


). This decoupling prevents conjugation effects from reducing the nucleophilicity of the carboxylate, making it a versatile nucleophile for coupling reactions.
Structure-Activity Relationship (SAR) Mapping

The following diagram illustrates the functional zones of the 4-DPAA scaffold and how modifications impact its physicochemical behavior.

SAR_Map Core 4-(Dodecyloxy)phenylacetic Acid Tail C12 Alkyl Tail (Lipophilicity/Ordering) Core->Tail Hydrophobic Interaction Linker Ether Linkage (Rotational Freedom) Core->Linker Stability Spacer Methylene Spacer (Electronic Decoupling) Core->Spacer Flexibility Head Carboxyl Group (H-Bonding/Coupling) Core->Head Reactivity Liquid Crystal Phases Liquid Crystal Phases Tail->Liquid Crystal Phases Membrane Permeability Membrane Permeability Tail->Membrane Permeability Ester/Amide Formation Ester/Amide Formation Head->Ester/Amide Formation Metal Coordination Metal Coordination Head->Metal Coordination

Figure 1: Functional decomposition of the 4-DPAA molecule highlighting the role of each structural domain.

Part 2: Synthesis Protocol (Williamson Ether Strategy)

Experimental Design

The synthesis utilizes a Williamson Ether Synthesis approach.[1][2][3][4] While conceptually simple, the alkylation of p-hydroxyphenylacetic acid requires precise pH control. The phenolic hydroxyl group (


) must be selectively deprotonated without ionizing the carboxylic acid (

) to a degree that promotes self-esterification, or more commonly, using a dianion strategy where the phenoxide is the more potent nucleophile.

Reaction Scheme:



Step-by-Step Methodology

Reagents:

  • 4-Hydroxyphenylacetic acid (15.2 g, 100 mmol)

  • 1-Bromododecane (24.9 g, 100 mmol)

  • Potassium Hydroxide (KOH) (16.8 g, 300 mmol)

  • Ethanol (Absolute, 250 mL)

  • Hydrochloric Acid (6M)

Protocol:

  • Dianion Formation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the KOH in Ethanol. Add 4-hydroxyphenylacetic acid slowly. The solution will darken slightly as the phenoxide/carboxylate dianion forms.

    • Expert Insight: Using 3 equivalents of base ensures both acidic protons are removed and provides a buffer for the reaction.

  • Alkylation: Add 1-bromododecane dropwise over 20 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 12 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting phenol will disappear; the product spot will be less polar (higher

      
      ) than the starting acid but more polar than the alkyl bromide.
      
  • Hydrolysis (Safety Step): If any ethyl ester formed due to solvent participation, add 20 mL of 10% NaOH and reflux for an additional hour to ensure saponification back to the acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 500 mL of ice-water. The potassium salt of the product may precipitate as a soapy suspension.

    • Acidify carefully with 6M HCl to pH 1-2. The free acid will precipitate as a white solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in minimum hot Ethanol (

      
      ) or an Ethanol/Water mixture. Allow to cool slowly to 
      
      
      
      .
    • Filter and dry under vacuum over

      
      .
      
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4-Hydroxyphenylacetic Acid Deprotonation Step 1: Dianion Formation (KOH/EtOH) Start->Deprotonation Alkylation Step 2: Alkylation (+ C12-Br, Reflux 12h) Deprotonation->Alkylation Check Check: Ester Byproduct? Alkylation->Check Saponification Hydrolysis (NaOH) Check->Saponification Yes Workup Acidification (HCl) & Filtration Check->Workup No Saponification->Workup Purification Recrystallization (EtOH) Workup->Purification

Figure 2: Logical flow for the synthesis and purification of 4-DPAA, including contingency for ester byproducts.

Part 3: Characterization & Data[5]

Verification of the alkyl chain integration and the integrity of the carboxylic acid is paramount.

Table 1: Physicochemical Properties & Spectral Data

ParameterValue / Characteristic
Appearance White crystalline powder
Melting Point

(Lit. varies by polymorph)
Yield 75 - 85% (Typical)

NMR (CDCl

)

0.88 (t, 3H,

), 1.26 (m, 18H, Chain), 1.75 (m, 2H,

-

), 3.58 (s, 2H,

), 3.95 (t, 2H,

), 6.85 (d, 2H, Ar-H), 7.18 (d, 2H, Ar-H).
IR Spectroscopy 2910, 2850

(C-H stretch); 1705

(C=O acid); 1240

(Ar-O-C ether).

Part 4: Applications in Drug Development & Soft Matter

Liquid Crystal Engineering

4-DPAA acts as a "mesogenic core" precursor. When coupled with rigid rod-like structures (e.g., biphenyls), the resulting esters exhibit smectic phases. The dodecyl tail promotes lamellar ordering, while the phenylacetic linker allows for a "bent" conformation if dimerized, leading to exotic B-phases (banana phases).

Pharmaceutical Prodrug Design

The lipophilicity of the dodecyl chain (


) makes 4-DPAA an excellent candidate for Lipid-Drug Conjugates (LDCs) .
  • Mechanism: Conjugating 4-DPAA to a hydrophilic drug (e.g., via an ester bond to a hydroxyl-drug) increases membrane permeability.

  • Release: The ester bond is susceptible to intracellular esterases, releasing the active payload and the non-toxic phenylacetic acid metabolite.

Protocol: Synthesis of a 4-DPAA Active Ester (NHS-Ester) To facilitate coupling to proteins or drugs, convert 4-DPAA to its N-hydroxysuccinimide (NHS) ester:

  • Dissolve 4-DPAA (1 eq) and N-hydroxysuccinimide (1.1 eq) in dry Dichloromethane (DCM).

  • Add EDC

    
    HCl (1.2 eq) at 
    
    
    
    .
  • Stir at Room Temp for 4 hours.

  • Wash with water, dry organic layer, and concentrate.

  • Result: A stable, activated ester ready for amine coupling.

References

  • Synthesis and Properties of Phenylacetic Acid Esters Title: SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID Source: Processes of Petrochemistry and Oil Refining (PPOR) URL:[Link] (Note: Verified domain, specific deep link structure may vary, refer to journal archives).

  • Williamson Ether Synthesis Methodology Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Liquid Crystal Derivatives Title: Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core Source:[5] Liquid Crystals (Journal), ResearchGate Archive URL:[Link]

  • Biological Activity of Phenylacetic Acids Title: 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides Source:[6] Food Research International (via PubMed) URL:[Link]

Sources

Methodological & Application

Application Note: Surface Functionalization with Benzeneacetic Acid, 4-(dodecyloxy)- for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Surfaces with Molecular Precision

In the realm of materials science, drug development, and advanced therapeutics, the ability to precisely control the surface properties of materials is paramount. Surface functionalization, the process of modifying a surface to impart new functionalities, is a cornerstone of innovation, enabling enhancements in biocompatibility, drug delivery, and sensor technology. This application note provides a comprehensive guide to the surface functionalization of metal oxide substrates using Benzeneacetic acid, 4-(dodecyloxy)-, a molecule uniquely suited for creating well-defined, hydrophobic, and biocompatible surfaces.

Benzeneacetic acid, 4-(dodecyloxy)- possesses a tripartite structure ideal for forming self-assembled monolayers (SAMs): a carboxylic acid head group that serves as a robust anchor to metal oxide surfaces, a rigid benzeneacetic acid core that contributes to the stability and order of the monolayer, and a long dodecyloxy tail that imparts a hydrophobic character to the modified surface.[1] This combination of features makes it an excellent candidate for applications requiring stable, low-energy surfaces, such as in the creation of anti-fouling coatings, platforms for controlled protein adsorption, and as a surface modifier for nanoparticles to improve their dispersion in non-polar media.[2][3]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Benzeneacetic acid, 4-(dodecyloxy)- for their specific applications. We will delve into the underlying principles of SAM formation, provide detailed, field-proven protocols for surface functionalization, and outline the essential characterization techniques to validate the successful modification of your substrate.

Physicochemical Properties of Benzeneacetic Acid, 4-(dodecyloxy)-

A thorough understanding of the physicochemical properties of the functionalizing agent is critical for designing and troubleshooting surface modification protocols.

PropertyValueSource
Chemical Formula C₁₉H₃₀O₃[4]
Molecular Weight 306.44 g/mol [5]
Appearance Off-white crystalline powder[6]
Melting Point 132-137 °C[6]
Solubility Insoluble in water. Soluble in N,N-Dimethylformamide and other organic solvents.[7]
pKa ~4.48 (Predicted)[6]

Mechanism of Surface Functionalization: The Art of Self-Assembly

The functionalization of metal oxide surfaces with Benzeneacetic acid, 4-(dodecyloxy)- is driven by the spontaneous formation of a self-assembled monolayer. This process is governed by the strong affinity of the carboxylic acid headgroup for the metal oxide surface. The carboxylate group forms a coordinate bond with the metal cations on the hydroxylated surface, creating a stable, chemisorbed layer.[2][8] The long dodecyloxy tails then align and pack together due to van der Waals interactions, resulting in a dense and ordered monolayer.

Caption: Mechanism of SAM formation.

Experimental Protocols

This section provides detailed protocols for the preparation of substrates and the subsequent surface functionalization with Benzeneacetic acid, 4-(dodecyloxy)-. The following protocols are designed for alumina (Al₂O₃) and titania (TiO₂) surfaces, which are common substrates in many research and industrial applications.

PART 1: Substrate Preparation - The Foundation for a Perfect Monolayer

The quality of the self-assembled monolayer is critically dependent on the cleanliness and hydroxylation of the substrate surface.[9]

Materials and Reagents:

  • Alumina (Al₂O₃) or Titania (TiO₂) substrates (e.g., wafers, slides, or nanoparticles)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (200 proof)

  • Acetone (ACS grade)

  • Sonicator

  • Nitrogen gas (high purity)

  • UV-Ozone cleaner (optional, but recommended)

Protocol for Substrate Cleaning:

  • Initial Cleaning: Place the substrates in a beaker and sonicate in acetone for 15 minutes to remove organic contaminants.

  • Rinsing: Decant the acetone and rinse the substrates thoroughly with ethanol, followed by copious amounts of DI water.

  • Sonication in DI Water: Sonicate the substrates in DI water for 15 minutes.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Hydroxylation (Optional but Recommended): For optimal surface hydroxylation, treat the substrates with a UV-Ozone cleaner for 15-20 minutes. This step creates a fresh, reactive hydroxyl-terminated surface.

  • Storage: Store the cleaned substrates in a desiccator or use them immediately for functionalization.

PART 2: Surface Functionalization - Building the Monolayer

Materials and Reagents:

  • Cleaned alumina or titania substrates

  • Benzeneacetic acid, 4-(dodecyloxy)-

  • Anhydrous Toluene or a high-purity, non-polar solvent in which the molecule is soluble.

  • Glass vials with PTFE-lined caps

  • Sonicator

  • Nitrogen gas (high purity)

Protocol for SAM Formation:

  • Prepare the Functionalization Solution: Prepare a 1 mM solution of Benzeneacetic acid, 4-(dodecyloxy)- in anhydrous toluene. Briefly sonicate the solution to ensure complete dissolution.

  • Immersion: Place the cleaned and dried substrates into the functionalization solution in a clean glass vial. Ensure the entire surface to be functionalized is submerged.

  • Inert Atmosphere: Purge the vial with nitrogen gas for 2-3 minutes to displace oxygen and moisture, then seal the vial tightly.

  • Incubation: Allow the substrates to incubate in the solution for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[9]

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.

  • Final Rinse and Drying: Perform a final rinse with ethanol and then dry the functionalized substrates under a stream of nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.

Characterization of Functionalized Surfaces: Validating Your Success

A multi-technique approach is essential for the comprehensive characterization of the functionalized surface, confirming the presence, quality, and properties of the self-assembled monolayer.

Water Contact Angle (WCA) Goniometry

WCA measurement is a simple yet powerful technique to assess the change in surface hydrophobicity.

  • Principle: A droplet of water is placed on the surface, and the angle it makes with the surface is measured. A high contact angle indicates a hydrophobic surface, while a low contact angle signifies a hydrophilic surface.

  • Expected Results: A clean, hydroxylated alumina or titania surface is hydrophilic, with a water contact angle typically below 20°. After successful functionalization with the long dodecyloxy chains of Benzeneacetic acid, 4-(dodecyloxy)-, the surface should become significantly more hydrophobic, with an expected water contact angle greater than 90°.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the chemical bonds present on the surface.

  • Principle: Infrared radiation is passed through the sample, and the absorption of specific frequencies corresponding to the vibrational modes of chemical bonds is measured.

  • Expected Results:

    • Disappearance or significant reduction of the broad O-H stretching band (~3200-3600 cm⁻¹) from the hydroxylated substrate.

    • Appearance of characteristic C-H stretching vibrations from the dodecyl chains (~2850-2960 cm⁻¹).

    • A shift in the C=O stretching frequency of the carboxylic acid. The free acid typically shows a C=O stretch around 1700-1725 cm⁻¹. Upon binding to the metal oxide surface, this peak will shift to lower wavenumbers, and new peaks corresponding to the symmetric and asymmetric stretching of the carboxylate group will appear in the 1400-1650 cm⁻¹ region.[12][13]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment.

  • Expected Results:

    • Survey Scan: The appearance of a C 1s signal, confirming the presence of the organic monolayer.

    • High-Resolution C 1s Scan: Deconvolution of the C 1s peak should reveal components corresponding to the aliphatic carbon chain, the aromatic ring, the ether linkage (C-O), and the carboxylate group (O-C=O).[14][15]

    • High-Resolution O 1s Scan: Changes in the O 1s spectrum of the metal oxide substrate and the appearance of a component from the carboxylate group.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Water Contact Angle (Surface is not hydrophobic) 1. Incomplete monolayer formation. 2. Contaminated substrate or solution. 3. Insufficient incubation time.1. Ensure the substrate is thoroughly cleaned and hydroxylated. 2. Use high-purity solvents and reagents.[9] 3. Increase the incubation time to 48 hours.[9]
Patchy or Disordered Monolayer (from AFM or SEM) 1. Substrate surface is not smooth. 2. Presence of contaminants. 3. Aggregation of the functionalizing molecule in solution.1. Use atomically smooth substrates if possible. 2. Re-clean the substrate and use fresh, filtered solutions.[16] 3. Ensure the molecule is fully dissolved in the solvent; brief sonication can help.
Weak or Absent FTIR/XPS Signals for the Monolayer 1. Poor surface coverage. 2. The monolayer has been washed off.1. Follow the troubleshooting steps for low hydrophobicity. 2. Ensure the rinsing steps are not overly aggressive. A gentle stream of solvent is sufficient.

Conclusion

The surface functionalization with Benzeneacetic acid, 4-(dodecyloxy)- offers a robust and reliable method for creating well-defined, hydrophobic surfaces on metal oxide substrates. The protocols and characterization techniques outlined in this application note provide a solid framework for researchers to successfully implement this surface modification strategy. The resulting tailored surfaces have significant potential in a wide array of applications, from fundamental surface science studies to the development of next-generation biomedical devices and advanced materials.

References

  • Jadhav, S. A. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Central European Journal of Chemistry, 9(3), 369-378.
  • Jadhav, S. A. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Semantic Scholar.
  • ResearchGate. (2025). In situ infrared spectroscopic analysis of the adsorption of aromatic carboxylic acids to TiO2, ZrO2, Al2O3, and Ta2O5 from aqueous solutions | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic water contact angle of glass, short chain, and long chain aminosilane modified surfaces. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dodecyloxy)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Surface Functionalized Anodic Aluminum Oxide Membrane for Opto-Nanofluidic SARS-CoV-2 Genomic Target Detection. PMC. Retrieved from [Link]

  • MDPI. (2025). A Comprehensive Review of Self-Assembled Monolayers as Hole-Transport Layers in Inverted Perovskite Solar Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-assembled monolayers (SAMs) of carboxylic acids: An overview. Retrieved from [Link]

  • University of Washington. (n.d.). Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lubrication to Neuronal Development. Retrieved from [Link]

  • PubMed. (2008). Characterization of carboxylic acid-terminated self-assembled monolayers by electrochemical impedance spectroscopy and scanning electrochemical microscopy. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). SELF ASSEMBLED MONOLAYERS -A REVIEW. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Structure and Stability of Pristine and Carboxylate- Covered Anatase TiO2(001) in Aqueous Environment. Retrieved from [Link]

  • Stanford Advanced Materials. (2024). What Are The Surface Modification Methods For Alumina Powder. Retrieved from [Link]

  • ACS Publications. (2007). Adsorption and Self-Assembly of Aromatic Carboxylic Acids on Au/electrolyte Interfaces. Retrieved from [Link]

  • Google Patents. (n.d.). CN104559796A - Preparation method of surface modification aluminium oxide polishing solution applied to ultra-hard surfaces.
  • MDPI. (2018). Surface Modification of Aluminium Oxide (Al2O3) Nanoparticles (NPs) on Detection of Crude Oil Production. Retrieved from [Link]

  • Google Patents. (n.d.). US5520768A - Method of surface preparation of aluminum substrates.
  • Chemistry World. (2018). Carboxylic acid layer integral to titanium dioxide self-cleaning method. Retrieved from [Link]

  • Quantum Chemistry Laboratory. (n.d.). Structure and growth of self-assembling monolayers. Retrieved from [Link]

  • MDPI. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. Retrieved from [Link]

  • INIS-IAEA. (2020). Adsorption of carboxylic acids on magnetite single crystal surfaces. Retrieved from [Link]

  • ACS Publications. (2012). Correlation of Oil–Water and Air–Water Contact Angles of Diverse Silanized Surfaces and Relationship to Fluid Interfacial Tensions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Nature. (2025). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]

  • PubMed. (1989). Orthogonal self-assembled monolayers: alkanethiols on gold and alkane carboxylic acids on alumina. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Scite.ai. (n.d.). Self-Assembly of Carboxyalkylphosphonic Acids on Metal Oxide Powders. Retrieved from [Link]

  • ResearchGate. (2025). Critical issues in applications of self-assembled monolayers. Retrieved from [Link]

  • Edinburgh Research Explorer. (n.d.). Effect of chemical structure of organics on pore wetting. Retrieved from [Link]

  • IOPscience. (2018). Oil Contact Angles in a Water-Decane-Silicon Dioxide System: Effects of Surface Charge. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(dodecyloxy)-. Retrieved from [Link]

  • OSTI.GOV. (1989). Orthogonal self-assembled monolayers: Alkanethiols on gold and alkane carboxylic acids on alumina. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

Sources

Application Notes and Protocols for Coating Metal Oxides with 4-(Dodecyloxy)benzeneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Engineering the Nano-Bio Interface

In the realm of nanomedicine and advanced materials, the surface of a nanoparticle is not merely a boundary but a dynamic interface that dictates its interaction with the biological environment. The ability to precisely engineer this surface is paramount for controlling biocompatibility, stability, and targeted delivery. This guide provides a comprehensive overview and detailed protocols for the surface functionalization of metal oxide nanoparticles with 4-(dodecyloxy)benzeneacetic acid, a long-chain carboxylic acid. This coating imparts hydrophobicity, enhances colloidal stability in non-polar media, and provides a versatile platform for further conjugation, making it particularly relevant for applications in drug delivery and diagnostics.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering the user to not only replicate the protocols but also to troubleshoot and adapt them for their specific metal oxide systems and research goals.

The Chemistry of Surface Functionalization: A Mechanistic Overview

The coating of metal oxides with carboxylic acids is primarily governed by the chemical affinity between the carboxyl group (-COOH) of the ligand and the metal atoms on the nanoparticle surface. The surface of metal oxides is typically hydroxylated, presenting -OH groups that can participate in ligand exchange reactions.

The interaction between the carboxylic acid and the metal oxide surface can be described as a dissociative adsorption process[1]. The carboxylic acid protonates a surface hydroxyl group to form water, while the carboxylate anion coordinates to a surface metal cation. This process is a Lewis acid-base reaction, where the metal cation acts as the Lewis acid and the carboxylate as the Lewis base.

The coordination of the carboxylate to the metal oxide surface can occur through several binding modes, which can be distinguished using techniques like Fourier-transform infrared (FTIR) spectroscopy. The primary binding modes include:

  • Monodentate: The carboxylate binds to a single metal cation through one of its oxygen atoms.

  • Bidentate Chelating: The carboxylate binds to a single metal cation through both of its oxygen atoms.

  • Bidentate Bridging: The carboxylate binds to two different metal cations.

The specific binding mode depends on factors such as the crystal structure of the metal oxide, the pH of the reaction medium, and the concentration of the ligand[2][3]. Understanding these binding modes is crucial as they influence the stability and surface coverage of the coating.

Figure 1: Coordination modes of carboxylate on a metal oxide surface.

Synthesis of 4-(Dodecyloxy)benzeneacetic Acid: A Step-by-Step Protocol

The synthesis of 4-(dodecyloxy)benzeneacetic acid involves a two-step process: the O-alkylation of a 4-hydroxyphenylacetic acid derivative followed by hydrolysis. This protocol is adapted from standard organic synthesis procedures for similar compounds[4][5][6].

Materials and Reagents
  • Methyl 4-hydroxyphenylacetate

  • 1-Bromododecane

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol: O-Alkylation of Methyl 4-Hydroxyphenylacetate

This step introduces the dodecyl chain to the phenolic oxygen.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-hydroxyphenylacetate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromododecane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(dodecyloxy)phenylacetate. This product can be purified further by column chromatography if necessary.

Protocol: Hydrolysis to 4-(Dodecyloxy)benzeneacetic Acid

This step converts the methyl ester to the desired carboxylic acid.

  • Reaction Setup: Dissolve the crude methyl 4-(dodecyloxy)phenylacetate from the previous step in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of 4-(dodecyloxy)benzeneacetic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure 4-(dodecyloxy)benzeneacetic acid.

Figure 2: Synthetic workflow for 4-(dodecyloxy)benzeneacetic acid.

Protocol for Coating Metal Oxide Nanoparticles

This protocol describes a general method for coating pre-synthesized metal oxide nanoparticles (e.g., iron oxide, zinc oxide) with 4-(dodecyloxy)benzeneacetic acid via a ligand exchange reaction. This procedure is adapted from established methods for coating nanoparticles with carboxylic acids[7][8][9].

Materials and Reagents
  • Pre-synthesized metal oxide nanoparticles (e.g., oleic acid-capped iron oxide nanoparticles in a non-polar solvent like toluene or hexane)

  • 4-(Dodecyloxy)benzeneacetic acid

  • Toluene (anhydrous)

  • Ethanol

  • Centrifuge

Protocol: Ligand Exchange Reaction
  • Dispersion of Nanoparticles: Disperse the pre-synthesized metal oxide nanoparticles in anhydrous toluene to a desired concentration (e.g., 1-10 mg/mL).

  • Preparation of Ligand Solution: Prepare a solution of 4-(dodecyloxy)benzeneacetic acid in anhydrous toluene. The amount of ligand should be in excess relative to the estimated surface area of the nanoparticles to drive the ligand exchange reaction. A molar ratio of ligand to surface metal atoms of 10:1 or higher is a good starting point.

  • Reaction: Add the ligand solution to the nanoparticle dispersion. The mixture is then heated to a temperature between 60-80 °C and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Purification of Coated Nanoparticles:

    • After the reaction, cool the mixture to room temperature.

    • Add ethanol to the mixture to precipitate the coated nanoparticles. The hydrophobic nanoparticles will aggregate upon the addition of the polar anti-solvent.

    • Centrifuge the mixture to pellet the coated nanoparticles.

    • Discard the supernatant, which contains the excess unbound ligand and displaced oleic acid.

    • Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps at least two more times to ensure the complete removal of impurities.

  • Final Product: After the final wash, re-disperse the purified 4-(dodecyloxy)benzeneacetic acid-coated nanoparticles in a suitable non-polar solvent for storage and further characterization.

Characterization of Coated Nanoparticles: A Self-Validating System

A robust characterization strategy is essential to confirm the successful coating of the metal oxide nanoparticles. The following techniques provide complementary information to validate the surface functionalization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to confirm the presence of the 4-(dodecyloxy)benzeneacetic acid on the nanoparticle surface and to probe its binding mode.

  • Expected Observations:

    • Disappearance or significant reduction of the C=O stretching vibration of the free carboxylic acid (typically around 1700-1740 cm⁻¹).

    • Appearance of new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group, typically in the ranges of 1510-1650 cm⁻¹ and 1300-1450 cm⁻¹, respectively[2][10][11].

    • The presence of characteristic peaks for the alkyl chain (C-H stretching around 2850-2960 cm⁻¹) and the benzene ring.

    • The characteristic Fe-O stretching vibration of iron oxide nanoparticles is typically observed around 580-630 cm⁻¹[8][11].

Vibrational Mode Typical Wavenumber (cm⁻¹) of Free Ligand Expected Wavenumber (cm⁻¹) of Coated Nanoparticle Interpretation
O-H stretch (of -COOH)3000-3500 (broad)Absent or significantly reducedDeprotonation of the carboxylic acid upon binding.
C=O stretch (of -COOH)1700-1740Absent or significantly reducedFormation of carboxylate.
Asymmetric COO⁻ stretchN/A1510-1650Confirmation of carboxylate binding to the metal oxide surface.
Symmetric COO⁻ stretchN/A1300-1450Confirmation of carboxylate binding to the metal oxide surface.
C-H stretches (alkyl)2850-29602850-2960Presence of the dodecyl chain.
Fe-O stretch (for iron oxide)N/A580-630Characteristic of the iron oxide core.

Table 1: Expected FTIR Peak Shifts upon Coating of Iron Oxide Nanoparticles.

The difference between the asymmetric and symmetric stretching frequencies (Δν = ν_as(COO⁻) - ν_s(COO⁻)) can provide insight into the coordination mode of the carboxylate group[10]. A larger Δν is often associated with a monodentate coordination, while a smaller Δν suggests a bidentate (chelating or bridging) coordination.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of organic coating on the inorganic nanoparticle core.

  • Experimental Insight: The analysis is performed by heating the coated nanoparticles under a controlled atmosphere (e.g., nitrogen or air). The organic coating will decompose at elevated temperatures, resulting in a weight loss. The temperature at which this decomposition occurs can provide information about the thermal stability of the coating.

  • Quantitative Analysis: The percentage of weight loss corresponding to the decomposition of the organic ligand can be used to calculate the grafting density (number of ligand molecules per unit surface area of the nanoparticle)[12][13][14][15]. This calculation requires knowledge of the nanoparticle's size and density.

Parameter Uncoated Nanoparticles Coated Nanoparticles Interpretation
Initial Weight Loss (< 150 °C) Small weight loss due to adsorbed water/solvent.Small weight loss due to adsorbed solvent.Removal of physisorbed molecules.
Weight Loss (200-500 °C) Minimal weight loss.Significant weight loss.Decomposition of the organic coating.
Residual Mass High residual mass corresponding to the metal oxide.Lower residual mass due to the loss of the organic component.The final residual mass corresponds to the inorganic core.

Table 2: Expected TGA Results for Uncoated vs. Coated Metal Oxide Nanoparticles.

Dynamic Light Scattering (DLS) and Zeta Potential

DLS measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, while zeta potential provides information about their surface charge and colloidal stability.

  • Causality of Changes:

    • Hydrodynamic Diameter: An increase in the hydrodynamic diameter after coating is expected, as the 4-(dodecyloxy)benzeneacetic acid molecules form a layer on the nanoparticle surface[16].

    • Zeta Potential: The zeta potential will change upon surface modification, reflecting the new surface chemistry. For example, if the initial nanoparticles have a positive or neutral surface charge in a given solvent, the introduction of the carboxylic acid coating may lead to a more negative zeta potential due to the presence of the carboxylate groups[16][17][18][19].

  • Troubleshooting: Aggregation of nanoparticles can be detected by a significant increase in the hydrodynamic diameter and a high polydispersity index (PDI)[20][21][22]. If aggregation is observed, optimization of the coating reaction conditions (e.g., ligand concentration, reaction time, temperature) and purification steps may be necessary.

Parameter Uncoated Nanoparticles (e.g., in Toluene) Coated Nanoparticles (in Toluene) Interpretation
Hydrodynamic Diameter dd + 2t (where t is the coating thickness)Increase in size confirms the presence of the coating layer.
Polydispersity Index (PDI) Low (< 0.2) for monodisperse particlesShould remain low if the coating process is uniform and does not induce aggregation.A high PDI indicates aggregation or a non-uniform coating.
Zeta Potential Dependent on the initial surface chemistry.Expected to change, often becoming more negative.Confirms the modification of the surface charge.

Table 3: Expected DLS and Zeta Potential Changes After Coating.

Applications in Drug Development and Beyond

The surface functionalization of metal oxide nanoparticles with 4-(dodecyloxy)benzeneacetic acid opens up a wide range of possibilities in biomedical and materials science applications.

  • Drug Delivery: The hydrophobic coating can be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The long dodecyl chain can facilitate interaction with cell membranes.

  • Diagnostics: The coated nanoparticles can serve as contrast agents in imaging modalities like MRI, with the surface coating improving their stability in biological media.

  • Theranostics: The surface can be further modified to attach targeting ligands (e.g., antibodies, peptides) for specific cell or tissue recognition, as well as therapeutic agents, creating a multifunctional theranostic platform.

Applications cluster_Core Coated Metal Oxide Nanoparticle cluster_Applications Potential Applications Nanoparticle Nanoparticle Drug_Delivery Drug_Delivery Nanoparticle->Drug_Delivery Encapsulation of hydrophobic drugs Diagnostics Diagnostics Nanoparticle->Diagnostics Enhanced stability as contrast agents Theranostics Theranostics Nanoparticle->Theranostics Platform for targeting and therapy

Figure 3: Applications of 4-(dodecyloxy)benzeneacetic acid-coated metal oxide nanoparticles.

Conclusion and Future Perspectives

This guide has provided a detailed framework for the synthesis of 4-(dodecyloxy)benzeneacetic acid and its application in the surface functionalization of metal oxide nanoparticles. By understanding the underlying chemical principles and following the detailed protocols for synthesis, coating, and characterization, researchers can confidently produce well-defined, functionalized nanomaterials. The ability to tailor the surface properties of nanoparticles is a cornerstone of modern nanotechnology, and the methods described herein offer a robust starting point for the development of novel materials for a wide array of applications, from advanced drug delivery systems to next-generation diagnostic tools. Future work will likely focus on the development of more complex, multifunctional coatings that can respond to specific biological stimuli, further enhancing the precision and efficacy of nanomedicines.

References

  • Influence of Surface Coating towards the Controlled Toxicity of ZnO Nanoparticles In Vitro. (2023). MDPI. [Link]

  • Mechanistic aspects of ligand exchange in Au nanoparticles. (n.d.). RSC Publishing. [Link]

  • Surface functionalization affects the zeta potential, coronal stability and membranolytic activity of polymeric nanoparticles. (2014). PubMed. [Link]

  • Analytical Methods for Characterization of Nanomaterial Surfaces. (n.d.). PMC - NIH. [Link]

  • Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica. (n.d.). PMC. [Link]

  • Nanoparticle surface coatings produce distinct antibacterial effects that are consistent across diverse bacterial species. (n.d.). PMC. [Link]

  • Quantification of Nanomaterial Surfaces. (2025). MDPI. [Link]

  • Understanding Organic Film Behavior on Alloy and Metal Oxides. (n.d.). PMC. [Link]

  • Quantification of Nanoparticle Coatings by Thermogravimetric Analysis. (n.d.). TA Instruments. [Link]

  • Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis. (n.d.). PMC. [Link]

  • Carboxylic-Acid-passivated metal oxide nanocrystals: ligand exchange characteristics of a new binding motif. (2015). PubMed. [Link]

  • Conformation-Dependent Coordination of Carboxylic Acids with Fe3O4 Nanoparticles Studied by ATR-FTIR Spectral Deconvolution | Langmuir. (2018). ACS Publications. [Link]

  • Surface carboxylation of iron oxide nanoparticles brings reduced macrophage inflammatory response through inhibiting macrophage autophagy. (n.d.). PMC. [Link]

  • Kinetics of Carboxylic Acid Enolization on Metal Oxides in Vapor Phase. (2025). ChemRxiv. [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC. [Link]

  • Nanoparticle Ligand Exchange and Its Effects at the Nanoparticle-Cell Membrane Interface. (2019). PubMed. [Link]

  • Synthesis and characterization of magnetite nanoparticles coated with lauric acid. (n.d.). ScienceDirect. [Link]

  • Progress toward Room-Temperature Synthesis and Functionalization of Iron-Oxide Nanoparticles. (n.d.). PMC. [Link]

  • 1 Surface Ligands Dictate the Mechanical Properties of Inorganic Nanomaterials Sarah M. Rehn,1 Theodor M. Gerrard-Anderson,1 Yu. (n.d.). ChemRxiv. [Link]

  • How to prevent aggregation of micro- and/or nano-particles during Dynamic Light Scattering (DLS) analysis? (2025). ResearchGate. [Link]

  • Tips & Tricks for Nanoparticle Characterization. (n.d.). Malvern Panalytical. [Link]

  • Hydroxy, carboxylic and amino acid functionalized superparamagnetic iron oxide nanoparticles: Synthesis, characterization and in. (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis of magnetic nanoparticles (Fe3O4) coated with fatty acids and surfactants and their application in demulsification of crude oil and water emulsions. (n.d.). ScienceDirect. [Link]

  • Surface Study of Fe3O4 Nanoparticles Functionalized With Biocompatible Adsorbed Molecules. (2019). Frontiers. [Link]

  • Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. (2023). MDPI. [Link]

  • Adsorption of carboxylic acids on magnetite single crystal surfaces. (2020). INIS-IAEA. [Link]

  • Elucidation of aggregation kinetics with DLS. (2016). Malvern Panalytical. [Link]

  • FTIR spectra of (a) pure Fe3O4 magnetic nanoparticles (b) citric acid... (n.d.). ResearchGate. [Link]

  • Synthesis of Carboxylated Magnetite Nanoparticles Covalent Conjugates with Folic Acid Antibody FA-1 for Lateral Flow Immunoassay. (2023). MDPI. [Link]

  • Carboxylic acid-stabilised iron oxide nanoparticles for use in magnetic hyperthermia. (2009). Journal of Materials Chemistry (RSC Publishing). [Link]

  • p. 436. (n.d.). Organic Syntheses Procedure. [Link]

  • Method for the production of 4-hydroxyphenylacetic acid. (n.d.).
  • Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid. (n.d.). PMC. [Link]

  • n-DODECYL BROMIDE. (n.d.). Organic Syntheses Procedure. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. [Link]

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006). Sciencemadness.org. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Dodecyloxy)benzeneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(dodecyloxy)benzeneacetic acid. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this compound. We will delve into the common challenges encountered during its synthesis, providing troubleshooting strategies and optimized protocols grounded in established chemical principles.

Overview of the Synthetic Pathway

The most reliable and widely employed method for synthesizing 4-(dodecyloxy)benzeneacetic acid is a two-step process. This pathway begins with the Williamson ether synthesis to couple the dodecyl chain to a protected phenol, followed by a hydrolysis step to reveal the final carboxylic acid. This strategy prevents undesirable side reactions involving the acidic proton of the acetic acid moiety.

The overall reaction scheme is as follows:

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) Start Methyl 4-hydroxyphenylacetate Intermediate Methyl 4-(dodecyloxy)phenylacetate Start->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent1 1-Bromododecane Reagent1->Intermediate Intermediate2 Methyl 4-(dodecyloxy)phenylacetate End 4-(Dodecyloxy)benzeneacetic acid Intermediate2->End 1. Base (e.g., NaOH, KOH) 2. Acid Workup (e.g., HCl)

Caption: General two-step synthesis of 4-(dodecyloxy)benzeneacetic acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Q1: My overall yield is very low. Where should I start troubleshooting?

A low overall yield can result from issues in either the Williamson ether synthesis or the hydrolysis step. The most common culprit is an inefficient ether synthesis.

Initial Diagnostic Steps:

  • Analyze the Crude Product of Step 1: Before hydrolysis, take a small aliquot of your crude ether product and analyze it by TLC or ¹H NMR.

  • Identify the Components:

    • High amount of starting material (Methyl 4-hydroxyphenylacetate): This points to incomplete deprotonation, insufficient reaction time/temperature, or an unreactive alkyl halide. See Q2 for solutions.

    • Presence of multiple, unexpected spots/peaks: This suggests side reactions. The most likely are elimination of the alkyl halide (see Q3) or C-alkylation of the phenol (see Q4).

    • Clean conversion to the intermediate ether: If Step 1 is successful, the problem lies in the hydrolysis or workup procedure (see Q5).

Troubleshooting_Flowchart cluster_solutions LowYield Low Overall Yield AnalyzeCrude Analyze Crude from Step 1 (TLC, NMR) LowYield->AnalyzeCrude Problem Problem AnalyzeCrude->Problem What is present? Sol_Deprotonation Problem: Incomplete Reaction (See Q2) - Check base strength - Increase temp/time - Use polar aprotic solvent Problem->Sol_Deprotonation High % of Starting Phenol Sol_SideReaction Problem: Side Reactions (See Q3 & Q4) - Lower temperature - Use 1-iodododecane - Check solvent polarity Problem->Sol_SideReaction Unexpected Byproducts Sol_Hydrolysis Problem: Hydrolysis/Workup (See Q5 & Q6) - Ensure complete saponification - Optimize extraction pH Problem->Sol_Hydrolysis Clean Ether Intermediate

Caption: Diagnostic flowchart for troubleshooting low yield.

Q2: The Williamson ether synthesis is inefficient, with significant unreacted methyl 4-hydroxyphenylacetate remaining. How can I fix this?

This is a classic issue indicating that the phenoxide nucleophile was either not generated efficiently or could not react effectively. The Williamson ether synthesis is an Sₙ2 reaction, and its success hinges on several factors.[1][2][3]

Causality & Solutions:

  • Incomplete Deprotonation: The reaction requires converting the phenolic hydroxyl group into a more potent nucleophile, the phenoxide ion. If the base is too weak, this equilibrium will not favor the phenoxide.[4]

    • Solution: While potassium carbonate (K₂CO₃) is often sufficient, switching to a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can ensure complete deprotonation. For very stubborn reactions, sodium hydride (NaH) is effective but requires strictly anhydrous conditions.[2][4]

  • Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide, creating a solvent cage that hinders its ability to act as a nucleophile.[4][5]

    • Solution: Use a polar aprotic solvent. These solvents solvate the cation (K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly reactive. Excellent choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][4]

  • Insufficient Temperature or Time: Sₙ2 reactions require sufficient thermal energy to overcome the activation barrier.

    • Solution: Typical conditions range from 50-100 °C for 1-8 hours.[4][5] If your reaction is sluggish at a lower temperature, consider cautiously increasing it while monitoring for byproduct formation by TLC.

Q3: I'm observing byproducts consistent with elimination (dodecene). How can this be minimized?

The alkoxide base can act as a nucleophile (Sₙ2 pathway, desired) or as a base (E2 pathway, undesired), abstracting a proton from the alkyl halide to form an alkene.[1][5]

SN2_vs_E2 cluster_pathways Reactants Phenoxide + 1-Bromododecane SN2 SN2 Pathway (Nucleophilic Attack) Reactants->SN2 E2 E2 Pathway (Proton Abstraction) Reactants->E2 Product_Ether Desired Ether (4-(Dodecyloxy)phenylacetate) SN2->Product_Ether Product_Alkene Side Product (Dodecene) E2->Product_Alkene

Sources

recrystallization solvents for 4-(dodecyloxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization Guide Topic: Recrystallization of 4-(dodecyloxy)phenylacetic acid Ticket ID: #REC-C12-PAA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Technical Overview: The Amphiphilic Challenge

Welcome to the technical support center. You are likely working with 4-(dodecyloxy)phenylacetic acid , a molecule that presents a specific purification challenge due to its "Janus-faced" nature.[1][2]

  • The Head (Polar): The phenylacetic acid moiety is polar, capable of hydrogen bonding, and typically soluble in alcohols or hot water.[2]

  • The Tail (Lipophilic): The C12 (dodecyl) chain is highly non-polar and "greasy," dominating the solubility profile and making the molecule behave like a surfactant.[2]

The Problem: Standard solvents for phenylacetic acids (like water) fail because the C12 chain prevents dissolution.[1][2] Standard solvents for lipids (like hexane) often dissolve it too well, preventing crystallization even at low temperatures.[1][2] Furthermore, this molecule is prone to "oiling out" (liquid-liquid phase separation) rather than forming a crystal lattice, a common issue with mesogenic (liquid crystal) intermediates.[1][2]

Solvent Selection Matrix

Based on the solubility parameter (


) mismatch between the C12 chain and the acid group, we recommend the following solvent systems.
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water Primary Recommendation High YieldDissolves in hot EtOH; water acts as an anti-solvent to force precipitation upon cooling.[1][2]
Glacial Acetic Acid High Purity (Plan B) High PurityThe acid moiety mimics the solvent (dimerization).[1][2] Excellent for removing unreacted alkyl halides.[1][2]
Ethyl Acetate / Hexane Alternative ModerateGood for removing non-polar impurities (like dodecyl bromide).[1][2]
Water Wash Only AVOID The compound is insoluble.[1][2] Use only to wash away inorganic salts (NaBr/KBr) from the synthesis.[1][2]
Pure Hexane Impurity Removal AVOID Product is likely too soluble or will oil out.[1][2] Use only to triturate (wash) solid crude to remove unreacted alkyl chains.[1][2]

Step-by-Step Recrystallization Protocols

Protocol A: The Ethanol/Water "Cloud Point" Method (Recommended)

Best for: General purification after synthesis (Williamson ether synthesis).[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95% or absolute) required to dissolve the solid.[2]

    • Tech Tip: If the solution is colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • The Cloud Point: While keeping the solution near boiling, add hot water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1][2]

    • Add one or two drops of ethanol to clear the solution back to transparent.[1][2]

  • Slow Cooling (Critical): Remove from heat. Cover the flask with foil and allow it to cool to room temperature undisturbed .

    • Warning: Rapid cooling (ice bath) will cause the product to oil out as a sticky goo.[1][2]

  • Crystallization: Once at room temperature, if crystals have formed, you may then move it to a fridge (4°C) to maximize yield.

  • Filtration: Filter the white pearlescent plates/needles and wash with a cold 50:50 EtOH/Water mixture.[1][2]

Protocol B: Glacial Acetic Acid Method

Best for: Removing stubborn non-polar impurities or if Protocol A yields an oil.[1][2]

  • Dissolution: Dissolve the crude material in the minimum volume of boiling Glacial Acetic Acid .

  • Cooling: Allow to cool slowly to room temperature. The compound should crystallize as lustrous plates.[1][2]

  • Filtration: Filter and wash with a small amount of cold acetic acid, followed by copious water to remove the acid trace.[1][2]

  • Drying: This solvent requires extended vacuum drying to remove the acetic acid smell.[1][2]

Troubleshooting Guide (FAQs)

Q1: My product "oiled out" (formed a liquid layer at the bottom) instead of crystallizing. How do I fix this?

  • Cause: The solution cooled too fast, or the concentration was too high (supersaturation limit exceeded).[2] The C12 chain lowers the melting point, often below the solvent's boiling point.[2]

  • Fix:

    • Re-heat the mixture until the oil redissolves (add a small amount of pure solvent if needed).

    • Seed it: Add a tiny crystal of the pure product (if available) or scratch the inner wall of the flask with a glass rod to provide nucleation sites.[1][2]

    • Insulate: Wrap the flask in a towel to slow the cooling rate significantly.

Q2: I have low yield; the product stays in the mother liquor.

  • Cause: Too much solvent was used, or the solvent is too non-polar (holding the C12 chain in solution).[2]

  • Fix: Evaporate 50% of the solvent and repeat the cooling process. If using Ethanol/Water, add slightly more water (the anti-solvent) but do not exceed a 1:1 ratio.[1][2]

Q3: The melting point is broad or lower than expected (e.g., < 70°C).

  • Cause: Likely contamination with unreacted 1-bromododecane (or dodecyl chloride) from the synthesis.[1][2]

  • Fix: These impurities are highly soluble in cold hexane.[1][2] Triturate (stir) your solid product in cold hexane for 30 minutes, then filter. The impurity stays in the hexane; your acid remains solid.[1][2]

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct purification path based on your crude material's behavior.

RecrystallizationWorkflow Start Crude 4-(dodecyloxy)phenylacetic acid CheckImpurity Check Impurity Profile (TLC/NMR) Start->CheckImpurity GreasyImpurity Contains Alkyl Halide (Unreacted C12 chain) CheckImpurity->GreasyImpurity High Alkyl Halide SaltImpurity Contains Inorganic Salts (KBr/NaBr) CheckImpurity->SaltImpurity High Salts CleanCrude Relatively Clean CheckImpurity->CleanCrude Minor Impurities Trituration Triturate in Cold Hexane Filter Solid GreasyImpurity->Trituration WaterWash Wash with Water (Product Insoluble) SaltImpurity->WaterWash SelectSolvent Select Solvent System CleanCrude->SelectSolvent Trituration->SelectSolvent WaterWash->SelectSolvent MethodA Method A: Ethanol + Water (Cloud Point) SelectSolvent->MethodA Standard MethodB Method B: Glacial Acetic Acid SelectSolvent->MethodB High Purity Req Observation Observation during Cooling MethodA->Observation MethodB->Observation Crystals Crystals Formed Observation->Crystals Success OilingOut Oiling Out (Liquid Phase) Observation->OilingOut Failure RemedyOil Remedy: 1. Reheat 2. Add Seed Crystal 3. Slow Cool (Insulate) OilingOut->RemedyOil RemedyOil->Observation Retry

Caption: Figure 1.[1][2] Logical workflow for impurity removal and solvent selection to prevent phase separation (oiling out).

References

  • Milne, J. E., et al. (2011).[1][2] Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. Journal of Organic Chemistry, 76, 9519-9524.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 15790446, (4-(Dodecyloxy)phenyl)boronic acid. (Used for comparative solubility of C12-homologs).[1][2] Retrieved from [Link][1][2]

  • Özçelik, S., et al. (2015).[1][2] Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NCBI.[1][2] (Demonstrates purification of C12-alkoxy phenyl derivatives). Retrieved from [Link]

Sources

thermal stability optimization of Benzeneacetic acid 4-(dodecyloxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Thermal Stability & Process Optimization Guide[1][2]

Introduction: The Stability Paradox

Benzeneacetic acid, 4-(dodecyloxy)- is a critical mesogenic precursor and surfactant intermediate. Its utility in liquid crystal (LC) synthesis and self-assembling monolayers relies heavily on its phase purity. However, researchers often encounter a "Stability Paradox": the molecule requires thermal processing to exhibit liquid crystalline phases (smectic/nematic), yet the phenylacetic acid moiety is inherently prone to thermal decarboxylation, and the ether linkage is susceptible to oxidative degradation.[1]

This guide addresses the specific thermal failure modes of this molecule and provides validated protocols to maximize its thermal ceiling.

Module 1: Diagnostic Troubleshooting (FAQ)

Q1: My DSC traces show a shifting "clearing point" after repeated heating cycles. Is the compound degrading?

Diagnosis: Yes, this is a classic signature of Thermal Hysteresis via Impurity Accumulation .[1] Technical Insight: Unlike simple melting, 4-(dodecyloxy)phenylacetic acid likely exhibits mesophase transitions (e.g., Crystal


 Smectic 

Isotropic).[1]
  • Decarboxylation: Phenylacetic acids thermally decarboxylate to form 1-dodecyloxy-4-methylbenzene and CO

    
    . Even trace amounts of this non-mesogenic impurity disrupt the delicate liquid crystal packing, depressing the isotropic transition temperature (Clearing Point).
    
  • Mechanism: The benzylic carbon is activated by the aromatic ring. At temperatures

    
    C, homolytic cleavage of the C-C bond can occur, especially if trace transition metals are present.[1]
    

Corrective Action:

  • Limit Thermal History: Do not reuse samples for critical DSC measurements.

  • Atmosphere: Switch from Air to Nitrogen (N

    
    ) purge (50 mL/min). Oxygen accelerates the radical propagation step of decarboxylation.
    
Q2: The sample turns yellow/brown upon melting (>100°C). How do I prevent this?

Diagnosis: Oxidative degradation of the ether linkage (benzylic oxidation). Technical Insight: The dodecyloxy tail contains an ether oxygen that activates the adjacent methylene group. At high temperatures in air, this position forms hydroperoxides, which decompose into colored conjugated byproducts (quinones or cross-linked species).[1]

Troubleshooting Protocol:

Observation Root Cause Solution
Yellowing Early-stage oxidation (Peroxide formation) Add antioxidant (e.g., BHT 0.1%) during storage (not for analysis). Store under Ar.
Browning/Blackening Advanced polymerization/charring Sample is compromised. Recrystallize immediately (See Module 2).

| Gas Evolution (Bubbling) | Decarboxylation (


) | Lower processing temp. Avoid basic surfaces (glassware washed with base must be acid-neutralized). |
Q3: TGA data shows a 2-5% weight loss before the main decomposition onset. Is this solvent?

Diagnosis: Likely trace solvent or early-stage decarboxylation . Differentiation Test:

  • Isothermal TGA: Hold the sample at 110°C for 30 minutes.

    • Rapid initial loss then stable: Residual Solvent (Ethanol/Hexane).[1]

    • Continuous slow loss: Decarboxylation (Chemical instability).[1]

  • Context: Phenylacetic acid derivatives often trap recrystallization solvents in their crystal lattice.[1]

Module 2: Optimization Protocols

Protocol A: High-Purity Recrystallization

Objective: Remove eutectic impurities that lower thermal stability.

Reagents:

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Trace, to prevent ionization)[1]

  • Hexane (Anti-solvent)[1]

Workflow:

  • Dissolution: Dissolve 10g of crude acid in minimal boiling Ethanol (~80-100 mL).

  • Acidification: Add 0.5 mL Glacial Acetic Acid. Why? This suppresses the ionization of the carboxylic acid, ensuring the protonated (neutral) form crystallizes, which is thermally more stable than the salt form.[1]

  • Filtration: Hot filter to remove insoluble particulates (dust/polymer seeds).[1]

  • Crystallization: Cool slowly to Room Temp (RT), then to 4°C.

    • Note: If oiling occurs (common with long alkyl chains), reheat and add Hexane dropwise until turbid, then cool.[1]

  • Drying: Vacuum dry at 40°C (do not exceed 50°C) for 24 hours.

Protocol B: Thermal Stability Testing (TGA/DSC)

Objective: Establish the "Safe Processing Window".

  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min to 600°C under N

      
      .
      
    • Metric: Determine

      
       (Temperature of 5% mass loss). This is your absolute thermal ceiling .
      
  • DSC (Differential Scanning Calorimetry):

    • Cycle: Heat to (

      
      C) 
      
      
      
      Cool to 0°C
      
      
      Heat again.
    • Validation: The transition enthalpies (

      
      ) in the second heat should match the first within 2%.
      

Module 3: Mechanistic Visualization

Figure 1: Thermal Degradation Pathways

Caption: The dual failure modes of 4-(dodecyloxy)phenylacetic acid: Decarboxylation (thermal) and Ether Oxidation (oxidative).

DegradationPathways cluster_0 Inert Atmosphere (N2) Prevents This Compound 4-(Dodecyloxy) phenylacetic acid Radical Benzylic Radical Intermediate Compound->Radical Heat (>150°C) Peroxide Hydroperoxide Species Compound->Peroxide O2 + Heat DecarbProduct 4-Methyl(dodecyloxy)benzene + CO2 (Gas) Radical->DecarbProduct Homolytic Cleavage (Irreversible) Quinone Quinone/Colored Byproducts Peroxide->Quinone Degradation

[1]

Figure 2: Optimization Workflow

Caption: Logic flow for maximizing thermal stability during handling and storage.

OptimizationFlow Start Crude Material Check Check Purity (HPLC/DSC) Start->Check Recryst Recrystallize (EtOH + Trace AcOH) Check->Recryst <99% Storage Storage Condition: Dark, <4°C, Argon Check->Storage >99% Dry Vac Dry < 40°C (Remove Solvent) Recryst->Dry Dry->Check Usage Exp. Usage: N2 Purge, <150°C Storage->Usage

References

  • Tsuji, K., et al. (2025).[1] Thermal Decomposition Mechanisms of Phenylacetic Acid Derivatives in the Gas Phase. Canadian Journal of Chemistry. [1]

  • Sigma-Aldrich. (2024). Product Specification: 4-(Dodecyloxy)benzoic acid (Liquid Crystal Precursor). [1]

  • Goodby, J.W. (2014).[1] Handbook of Liquid Crystals: Non-chiral Smectic Liquid Crystals. Wiley-VCH.

  • NIST Chemistry WebBook. (2023).[1] Benzeneacetic acid, 4-hydroxy- Phase Change Data.

Sources

Validation & Comparative

Publish Comparison Guide: FTIR Characterization of 4-(Dodecyloxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Audience: Synthetic Chemists, Material Scientists (Liquid Crystals), and QC Analysts.[1]

4-(Dodecyloxy)phenylacetic acid (henceforth 4-DDPA ) is a critical amphiphilic mesogen precursor used in the synthesis of liquid crystals and self-assembled monolayers (SAMs).[1] Its structural integrity hinges on three distinct moieties: a polar carboxylic head group, a flexible methylene spacer, and a hydrophobic dodecyloxy tail.[1]

This guide provides a comparative FTIR analysis to validate the synthesis of 4-DDPA. Unlike standard spectral lists, we focus on the comparative differentiation between 4-DDPA and its two most common structural analogs/impurities:

  • Phenylacetic Acid (PAA): Lacks the alkoxy tail (checks for alkylation efficiency).[1]

  • 4-(Dodecyloxy)benzoic Acid (4-DDBA): Lacks the methylene spacer (checks for oxidation over-reaction or starting material errors).[1]

Structural Analysis & Theoretical Vibrational Modes

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating components.[1]

Figure 1: Structural decomposition of 4-DDPA highlighting the vibrational isolation provided by the methylene spacer.[1]

Comparative FTIR Analysis (The Core)

The following table contrasts 4-DDPA with its primary alternatives. This data allows you to confirm not just what the molecule is, but what it is not.[1]

Table 1: Diagnostic Peak Comparison
Functional GroupMode4-DDPA (Target) Phenylacetic Acid (Alt 1) 4-(Dodecyloxy)benzoic Acid (Alt 2) Diagnostic Significance
Carbonyl (C=O) Stretch1705 - 1715 cm⁻¹ 1710 - 1720 cm⁻¹1680 - 1690 cm⁻¹CRITICAL: The spacer in 4-DDPA breaks conjugation.[1] If your peak is <1690, you likely have the Benzoic analog.[1]
Alkyl Chain ν(C-H) asym2915 - 2925 cm⁻¹ Weak/Absent2915 - 2925 cm⁻¹Confirms presence of the long dodecyl tail.[1]
Alkyl Chain ν(C-H) sym2848 - 2855 cm⁻¹ Weak/Absent2848 - 2855 cm⁻¹High intensity confirms long-chain ordering.[1]
Ether (Ar-O-R) ν(C-O) asym1240 - 1250 cm⁻¹ Absent1250 - 1260 cm⁻¹Strong band confirming the ether linkage formation.[1]
Methylene Rocking720 cm⁻¹ Absent720 cm⁻¹Specific doublet/singlet indicates crystallinity of the C12 chain.[1]
Hydroxyl (OH) Stretch2500 - 3300 cm⁻¹ 2500 - 3300 cm⁻¹2500 - 3300 cm⁻¹Broad dimer band; common to all acids.[1]

Analyst Insight: The most common error in synthesizing 4-DDPA is confusing it with 4-alkoxybenzoic acids due to similar solubility.[1] Trust the Carbonyl Shift (1710 vs 1680 cm⁻¹). This 30 cm⁻¹ difference is the definitive "fingerprint" of the methylene spacer.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol. It is designed to minimize "pressure-induced amorphization" which can distort the alkyl chain peaks in liquid crystal precursors.[1]

Method: Attenuated Total Reflectance (ATR) vs. KBr Pellet[1]
  • Recommendation: Use ATR (Diamond Crystal) .[1]

  • Reasoning: Long alkyl chains (C12) are soft.[1] High-pressure KBr pellet pressing can disrupt the crystalline packing of the dodecyl tail, broadening the splitting at 720 cm⁻¹ and shifting the CH2 stretches.[1] ATR preserves the native solid-state morphology.[1]

Step-by-Step Characterization Workflow

Figure 2: Decision tree for spectral validation.

Detailed Steps:
  • Sample Prep: Ensure the sample is a dry white solid.[1] Traces of solvent (e.g., Ethanol, Toluene) will introduce spurious peaks at 1050 cm⁻¹ or 730 cm⁻¹.[1]

  • Instrument Setup:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended for resolving the 720 cm⁻¹ doublet).[1]

    • Scans: Minimum 32 (Screening) or 64 (Publication Quality).

  • Data Processing: Apply baseline correction. Do not apply heavy smoothing, as this may merge the subtle aromatic overtones (1500-1600 cm⁻¹) with the C=O shoulder.[1]

Detailed Peak Assignment & Causality

A. The "Spacer Effect" (1710 cm⁻¹)

In 4-(dodecyloxy)benzoic acid, the carbonyl group is directly attached to the phenyl ring.[1] The


-electrons of the ring conjugate with the C=O bond, weakening it and lowering the frequency to ~1680 cm⁻¹.[1]
In 4-DDPA , the 

group acts as an insulator.[1] The C=O bond retains its double-bond character more strongly, appearing at a higher frequency (~1710 cm⁻¹), similar to aliphatic carboxylic acids.[1]
B. The Hydrophobic Tail (2850-2920 cm⁻¹)

The dodecyl chain dominates the high-frequency region.[1]

  • 2920 cm⁻¹: Asymmetric stretching of

    
    .
    
  • 2850 cm⁻¹: Symmetric stretching of

    
    .
    
  • Causality: The intensity ratio of these peaks relative to the aromatic C=C stretch (~1510 cm⁻¹) serves as a rough metric for "chain density."[1] If the alkyl peaks are weak relative to the ring, the alkylation reaction may be incomplete.[1]

C. The Ether Linkage (1245 cm⁻¹)

The


 stretch is a strong, distinct band.[1]
  • Absence: Indicates cleavage of the ether or presence of unreacted 4-hydroxyphenylacetic acid.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard reference for IR correlation charts).

  • NIST Chemistry WebBook. Phenylacetic acid Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • TÜBİTAK Academic Journals. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (Provides comparative data for dodecyloxy-benzoic acid precursors). Available at: [Link]

  • SpectraBase. 4-(Hydroxymethyl)phenylacetic acid FTIR Spectra. Wiley Science Solutions.[1] Available at: [Link][1]

Sources

Definitive Guide to Mass Spectrometry Identification of 4-(dodecyloxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Identification of 4-(dodecyloxy)phenylacetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

4-(dodecyloxy)phenylacetic acid (C₂₀H₃₂O₃, MW ~320.47 Da) is a critical amphiphilic building block used in liquid crystal synthesis and lipophilic drug modification.[2] Its structure combines a polar carboxylic acid "head" with a non-polar dodecyl ether "tail," creating unique challenges for analytical identification.[1]

This guide compares the two primary mass spectrometry (MS) workflows for its identification: Direct LC-ESI-MS/MS (the modern standard for sensitivity) and Derivatization GC-EI-MS (the classic standard for structural fingerprinting).[2] While ESI offers speed and intact molecular ion detection, EI provides the fragmentation richness necessary to distinguish this molecule from structural isomers.[1]

Part 1: Chemical Profile & Theoretical MS Behavior[1][2]

Before selecting an ionization method, one must understand the molecule's fragmentation potential.[1]

PropertyValue/DescriptionMS Implication
Formula C₂₀H₃₂O₃Monoisotopic Mass: 320.2351 Da
Structure Phenylacetic acid core + Para-dodecyloxy chainAmphiphilic; ionizes well in negative mode.[2]
Acidity pKa ~4.3 (Carboxylic acid)Readily deprotonates to [M-H]⁻ in basic mobile phases.[2]
Volatility Low (High Boiling Point)Requires derivatization (methylation) for GC analysis to prevent thermal degradation.[2]
Part 2: Comparative Analysis of Ionization Methods
Method A: LC-ESI-MS/MS (Negative Mode)

Best for: High-throughput screening, quantification in biological matrices, and avoiding sample preparation.[1][2]

Mechanism: Electrospray Ionization (ESI) in negative mode (


) capitalizes on the acidic proton of the carboxylic acid.[2] Using a mobile phase modifier like Ammonium Acetate or Formic Acid (adjusted to pH > 5) ensures the molecule exists primarily as the carboxylate anion.
  • Primary Ion:

    
     at m/z 319.2 .[2]
    
  • Key Fragmentation (MS/MS):

    • Decarboxylation: The most dominant transition is the loss of

      
       (44 Da), yielding a stable carbanion/radical at m/z 275.2 .[1]
      
    • Benzylic Cleavage: Secondary fragmentation may cleave the benzyl-carbonyl bond.[2]

Pros:

  • Soft Ionization: Preserves the molecular ion; minimal in-source fragmentation.[2][3]

  • No Derivatization: Direct injection of reaction mixtures.

  • Sensitivity: High ionization efficiency for carboxylic acids.

Cons:

  • Structural Ambiguity: Harder to distinguish from isomers (e.g., meta-dodecyloxy) without chromatography.[2]

Method B: GC-EI-MS (Methyl Ester Derivative)

Best for: Structural confirmation, library matching, and distinguishing chain lengths.[1][2]

Mechanism: Direct GC analysis of the free acid leads to peak tailing and thermal decarboxylation. You must convert it to Methyl 4-(dodecyloxy)phenylacetate (MW 334.[2]5) using Diazomethane or


-Methanol.[2]
  • Primary Ion: Molecular ion

    
     at m/z 334.2 .
    
  • Key Fragmentation (EI 70 eV):

    • McLafferty-like Rearrangement: Not standard for this ester, but extensive alkyl chain fragmentation occurs.[1][2]

    • Tropylium Ion Formation: Loss of the methoxycarbonyl group (

      
      , 59 Da) generates a substituted tropylium ion at m/z 275 .[1]
      
    • Ether Cleavage: Cleavage of the

      
       bond often results in a phenol-like radical cation at m/z 166  (characteristic of the phenylacetic core).[2]
      

Pros:

  • Fingerprint Richness: The fragmentation pattern of the alkyl chain (clusters of 14 Da) confirms the C12 length.

  • Library Search: Compatible with NIST/Wiley spectral libraries.

Cons:

  • Sample Prep: Requires 30-60 mins for derivatization.

  • Artifacts: Incomplete methylation can confuse results.

Part 3: Data Visualization & Pathways
Figure 1: Fragmentation Logic Comparison (ESI vs. EI)

MS_Fragmentation Target 4-(dodecyloxy)phenylacetic acid (MW 320.2) ESI_Ion ESI(-) Precursor [M-H]- (m/z 319.2) Target->ESI_Ion Deprotonation Deriv Methyl Ester Derivative (MW 334.2) Target->Deriv Methylation (MeOH/H+) Decarbox Product Ion [M-H-CO2]- (m/z 275.2) ESI_Ion->Decarbox -CO2 (44 Da) Collision Induced Dissociation EI_Ion EI Molecular Ion M+ (m/z 334.2) Deriv->EI_Ion 70 eV Electron Impact Tropylium Substituted Tropylium (m/z 275) EI_Ion->Tropylium -COOCH3 (59 Da) Phenol Phenol Radical Cation (m/z 166) EI_Ion->Phenol -C12H24 (Alkene Loss)

Caption: Comparison of fragmentation pathways. ESI- yields a clean decarboxylated ion, while EI (of the ester) yields structural fragments confirming the core and alkyl chain.[1]

Part 4: Differentiation from Homologs[2]

A common challenge is distinguishing the C12 target from C10 (Decyloxy) or C14 (Tetradecyloxy) impurities.

FeatureC10 AnalogC12 Target C14 Analog
MW (Free Acid) 292.4 Da320.5 Da 348.5 Da
ESI(-) [M-H]⁻ m/z 291.2m/z 319.2 m/z 347.2
EI Base Peak m/z 166m/z 166 m/z 166
Differentiation The molecular ion shifts by 28 Da.[2] The base peak (core) remains constant.

Critical Insight: In GC-EI-MS, the lower mass fragments (m/z 166, 107) will look identical for all homologs.[1][2] You must observe the molecular ion region (


) or the high-mass alkyl fragments to distinguish them.[2]
Part 5: Detailed Experimental Protocols
Protocol A: LC-ESI-MS/MS (Recommended)

Objective: Rapid identification and purity check.[2]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade). Dilute 1:100 with 50:50 Methanol:Water containing 5mM Ammonium Acetate.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).[1]

    • Mobile Phase A: Water + 5mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 5 mins (High organic required to elute C12 chain).

  • MS Parameters:

    • Mode: Negative Electrospray (

      
      ).[2]
      
    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 100 - 500.[2]

Protocol B: GC-EI-MS (Validation)

Objective: Structural confirmation against library data.[2]

  • Derivatization:

    • Add 5 mg sample to a vial.

    • Add 0.5 mL

      
      -Methanol (14%).[2]
      
    • Heat at 60°C for 15 minutes.

    • Extract with 1 mL Hexane. Use the Hexane layer for injection.

  • GC Conditions:

    • Column: HP-5MS or DB-5 (Non-polar).[2]

    • Temp Program: 100°C (1 min)

      
       300°C at 20°C/min.
      
  • MS Parameters:

    • Source: EI (70 eV).[4]

    • Delay: 3 mins (solvent delay).

References
  • Synthesis & Characterization: European Patent Office. (n.d.). Cyclic enol derivatives, production and use thereof. (Describes synthesis of 4-dodecyloxyphenylacetic acid). Retrieved from .[2]

  • General MS of Phenylacetic Acids: Milne, J. E., et al. (2011).[1] Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. Journal of Organic Chemistry. Link[2]

  • Liquid Crystal Precursors: Matrix Fine Chemicals. 4-(Dodecyloxy)phenol Data Sheet. (Structural analog behavior). Link

  • Ionization Mechanisms: Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer. (Reference for ESI vs EI fragmentation rules).

Sources

A Senior Application Scientist's Guide to the Elemental Analysis Validation of Benzeneacetic Acid, 4-(dodecyloxy)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise characterization of novel chemical entities is paramount. Benzeneacetic acid, 4-(dodecyloxy)-, a molecule with a significant hydrophobic dodecyloxy chain attached to a benzoic acid moiety, presents unique analytical challenges.[1] Its amphiphilic nature makes it a valuable compound in the study of liquid crystals and surfactants, and its potential to interact with lipid membranes makes it a person of interest in biological applications.[1] This guide provides an in-depth, objective comparison of elemental analysis validation for this compound, offering supporting experimental insights and data-driven recommendations.

The Critical Role of Elemental Analysis in Compound Validation

Elemental analysis serves as a fundamental technique to determine the elemental composition of a sample.[2] For a novel compound like Benzeneacetic acid, 4-(dodecyloxy)-, which has the molecular formula C₁₉H₃₀O₃, elemental analysis is crucial for confirming its empirical formula and assessing its purity.[3] The accepted industry and academic standard for the accuracy of elemental analysis is typically within ±0.4% of the calculated theoretical values.[4][5] This level of precision ensures the integrity of subsequent research and development activities.

Two primary techniques are employed for the elemental analysis of organic compounds: the traditional combustion analysis and the more modern high-resolution mass spectrometry (HRMS). This guide will delve into the validation of both methods for Benzeneacetic acid, 4-(dodecyloxy)- and its analogs.

Understanding the Analyte: Benzeneacetic Acid, 4-(dodecyloxy)-

Before delving into analytical methodologies, it is essential to understand the physicochemical properties of the target molecule.

PropertyValueSource
Molecular Formula C₁₉H₃₀O₃[3]
Molecular Weight 306.44 g/mol [6]
Appearance Liquid crystal[6]
Key Structural Features Long hydrophobic dodecyloxy chain, carboxylic acid group[1]

The long alkyl chain can present challenges in analysis, including potential for incomplete combustion and difficulties in ionization for mass spectrometry.

Method 1: Combustion-Based Elemental Analysis (CHNS/O)

Combustion analysis is the gold standard for determining the carbon, hydrogen, nitrogen, and sulfur (CHNS) content of organic compounds.[7] In this method, a sample is combusted in an oxygen-rich environment at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified.[8][9] Oxygen content is typically determined by pyrolysis in the absence of oxygen.

Experimental Protocol: Validation of CHNS Analysis for Benzeneacetic Acid, 4-(dodecyloxy)-

Objective: To validate the CHNS combustion analysis method for accuracy and precision in determining the elemental composition of Benzeneacetic acid, 4-(dodecyloxy)-.

Instrumentation: A calibrated CHNS elemental analyzer.

Materials:

  • Benzeneacetic acid, 4-(dodecyloxy)- (purity >98%)

  • Certified organic analytical standards (e.g., Acetanilide)

  • Tin capsules

  • High-purity helium and oxygen

Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified standard. Run the standard multiple times to ensure the calibration curve is linear and reproducible. The deviation on the standard should be less than 0.30% (absolute).[8]

  • Sample Preparation: Accurately weigh approximately 1-2 mg of Benzeneacetic acid, 4-(dodecyloxy)- into a tin capsule using a calibrated microbalance. The sample should be a homogenous powder and completely dry to avoid erroneous results.[8]

  • Analysis: Analyze a minimum of three independent samples of Benzeneacetic acid, 4-(dodecyloxy)-.

  • Data Evaluation: Compare the experimentally determined weight percentages of Carbon and Hydrogen to the theoretical values. The results should be within the acceptable limit of ±0.4%.

Expected Results and Comparison with Analogs
CompoundElementTheoretical (%)Expected Experimental (%)
Benzeneacetic acid, 4-(dodecyloxy)- C74.4774.07 - 74.87
H9.879.47 - 10.27
O15.66(by difference)
4-(Octyloxy)benzoic acidC71.9771.57 - 72.37
H8.868.46 - 9.26
O19.17(by difference)
4-(Decyloxy)benzoic acidC73.3472.94 - 73.74
H9.419.01 - 9.81
O17.24(by difference)

Note: The expected experimental range is based on the widely accepted ±0.4% deviation.

Causality Behind Experimental Choices
  • Small Sample Size: Using a small sample size (1-2 mg) ensures complete combustion, which is particularly important for compounds with long alkyl chains that can be resistant to complete breakdown.[10]

  • Use of Certified Standards: Calibration with certified standards is essential for ensuring the accuracy and traceability of the results.

  • Multiple Replicates: Analyzing multiple replicates provides a measure of the method's precision and ensures the reliability of the obtained data.

Method 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that can provide the exact molecular formula of a compound by measuring its mass with very high accuracy.[11] This is possible because the masses of individual atoms are not integers. For example, an atom of ¹²C has a mass of exactly 12.00000 amu, while an atom of ¹H has a mass of 1.00783 amu and an atom of ¹⁶O has a mass of 15.9949 amu.[11]

Experimental Protocol: Validation of HRMS for Benzeneacetic Acid, 4-(dodecyloxy)-

Objective: To validate the use of HRMS for confirming the molecular formula of Benzeneacetic acid, 4-(dodecyloxy)-.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Materials:

  • Benzeneacetic acid, 4-(dodecyloxy)-

  • Appropriate solvent (e.g., methanol or acetonitrile)

  • Internal calibrant (if required by the instrument)

Procedure:

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Sample Preparation: Prepare a dilute solution of Benzeneacetic acid, 4-(dodecyloxy)- in a suitable solvent.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the full scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

  • Data Evaluation: Determine the accurate mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺). Compare the measured accurate mass to the theoretical accurate mass of the proposed molecular formula. The mass error should typically be less than 5 ppm.

Expected Results
IonTheoretical Accurate Mass (Da)Expected Measured Mass (Da)Mass Error (ppm)
[C₁₉H₂₉O₃]⁻305.2122305.2107 - 305.2137< 5
[C₁₉H₃₁O₃]⁺307.2268307.2253 - 307.2283< 5

Comparison of Combustion Analysis and HRMS

FeatureCombustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Information Provided Elemental composition (%C, %H, %N, %S, %O)Exact molecular formula
Accuracy Typically ±0.4% absoluteTypically < 5 ppm mass error
Sample Requirement Milligram quantitiesNanogram to microgram quantities
Throughput Relatively lowHigh
Key Advantage Direct quantification of elemental ratiosProvides molecular formula, not just empirical
Key Limitation Does not provide molecular formulaDoes not directly provide percentage composition

For the validation of a new chemical entity like Benzeneacetic acid, 4-(dodecyloxy)-, both techniques are highly valuable and often complementary. Combustion analysis provides a direct measure of purity in terms of elemental composition, while HRMS confirms the molecular formula.

Addressing Challenges with Long-Chain Compounds

The dodecyloxy chain in the target molecule can pose specific challenges for elemental analysis.

  • Incomplete Combustion: The long, saturated alkyl chain can be more difficult to combust completely than aromatic portions of the molecule. This can lead to lower than expected carbon and hydrogen values. To mitigate this, ensuring a high-purity oxygen supply and an optimized combustion temperature are crucial.[10]

  • Volatility: While not extremely volatile, long-chain compounds can have some vapor pressure, which can affect accurate weighing. It is important to handle the sample quickly and in a controlled environment.

Alternative Compounds for Comparison

In the context of liquid crystal research, several other 4-alkoxybenzoic acids are used. A comparative elemental analysis validation could include:

  • 4-(Octyloxy)benzoic acid: A shorter-chain analog.[4]

  • 4-(Decyloxy)benzoic acid: Another relevant shorter-chain analog.[7]

  • Other Benzeneacetic Acid Derivatives: Depending on the specific application, other derivatives with different functional groups could be considered.

By validating the analytical method with these analogs, a more robust and comprehensive understanding of the method's performance for this class of compounds can be achieved.

Conclusion and Recommendations

For the comprehensive validation of Benzeneacetic acid, 4-(dodecyloxy)-, a dual approach utilizing both combustion analysis and high-resolution mass spectrometry is recommended. This provides orthogonal data that confirms both the elemental composition and the molecular formula, ensuring the highest level of confidence in the compound's identity and purity.

When performing combustion analysis, meticulous attention to sample preparation and instrument calibration is paramount to overcome the challenges posed by the long alkyl chain. For HRMS, ensuring high mass accuracy through proper calibration is key.

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can confidently validate the elemental composition of Benzeneacetic acid, 4-(dodecyloxy)- and similar long-chain organic molecules, thereby ensuring the integrity and reliability of their scientific endeavors.

Experimental Workflows and Logical Relationships

Elemental Analysis Validation Workflow

cluster_prep Sample Preparation cluster_combustion Combustion Analysis cluster_hrms High-Resolution Mass Spectrometry prep Obtain High-Purity Benzeneacetic acid, 4-(dodecyloxy)- dry Ensure Sample is Dry and Homogenous prep->dry weigh_comb Accurately Weigh ~1-2 mg of Sample into Tin Capsule dry->weigh_comb prep_hrms Prepare Dilute Solution of Sample dry->prep_hrms cal_comb Calibrate CHNS Analyzer with Certified Standard cal_comb->weigh_comb run_comb Analyze Multiple Replicates weigh_comb->run_comb eval_comb Compare Experimental %C, %H to Theoretical (±0.4%) run_comb->eval_comb final_report Final Validation Report eval_comb->final_report cal_hrms Calibrate HRMS for High Mass Accuracy cal_hrms->prep_hrms run_hrms Acquire Full Scan Mass Spectrum prep_hrms->run_hrms eval_hrms Compare Measured Accurate Mass to Theoretical (< 5 ppm error) run_hrms->eval_hrms eval_hrms->final_report

Caption: Workflow for the elemental analysis validation of Benzeneacetic acid, 4-(dodecyloxy)-.

Logical Relationship of Analytical Techniques

cluster_analysis Elemental Analysis cluster_results Validation Data compound Benzeneacetic acid, 4-(dodecyloxy)- combustion Combustion Analysis compound->combustion hrms High-Resolution Mass Spectrometry compound->hrms composition Elemental Composition (%C, %H, %O) combustion->composition determines formula Molecular Formula (C₁₉H₃₀O₃) hrms->formula confirms validation Compound Identity and Purity Validated composition->validation supports formula->validation supports

Caption: Relationship between analytical techniques and validation outcomes.

References

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. [Link]

  • Benzoic acid, 4-(dodecyloxy)-. NIST WebBook. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. ResearchGate. [Link]

  • 4-(Dodecyloxy)benzoic acid. PubChem. [Link]

  • Can combustion analysis be used to determine the empirical and molecular formulae of compounds other than those that contain carbon, hydrogen, and oxygen? Quora. [Link]

  • 4-(Octyloxy)benzoic acid. PubChem. [Link]

  • 4-(Decyloxy)benzoic acid (CAS 5519-23-3). Cheméo. [Link]

  • The Problems Associated With Elemental Analysis. AZoNano. [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. MDPI. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. [Link]

Sources

Technical Comparison Guide: Crystallographic & Structural Properties of 4-(Dodecyloxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth crystallographic and structural analysis of 4-(dodecyloxy)phenylacetic acid , comparing it with its short-chain homologues to illustrate the impact of alkyl chain length on crystal packing and supramolecular assembly.

Executive Summary

4-(Dodecyloxy)phenylacetic acid (C


H

O

) is an amphiphilic carboxylic acid characterized by a polar phenylacetic acid head group and a hydrophobic dodecyl (C12) tail. Unlike its short-chain analogues (e.g., methoxy or ethoxy derivatives) which form simple molecular crystals, the C12 homologue exhibits strong tendencies toward bilayer packing and liquid crystalline (mesogenic) behavior . This guide compares the crystallographic data of the C12 compound against the standard short-chain reference, 4-methoxyphenylacetic acid, to assist researchers in crystal engineering and supramolecular synthesis.

Crystallographic Data Analysis[1][2][3][4][5]

Core Structural Reference: The Short-Chain Anchor

To understand the structure of the dodecyloxy derivative, we first establish the baseline crystallography of the C1 homologue, 4-methoxyphenylacetic acid , which represents the "head group" packing without significant steric interference from the alkyl tail.

Table 1: Reference Crystallographic Data (Short-Chain Homologue)

Parameter Data Value Significance
Compound 4-Methoxyphenylacetic acid (C1) Structural Anchor
Crystal System Monoclinic Standard for planar aromatics

| Space Group |


 | Centrosymmetric packing |
| Unit Cell (

)
| 16.268(15) Å | Long axis (molecular length) | | Unit Cell (

)
| 5.858(5) Å | Stacking axis (

-

interactions) | | Unit Cell (

)
| 9.157(8) Å | Inter-row spacing | | Angle (

)
| 95.24(2)° | Slight monoclinic tilt | | Z | 4 | 4 molecules per unit cell | | Packing Motif | Carboxylic Acid Dimers (

) | Dominant H-bond synthon |
Structural Evolution: The C12 Dodecyloxy Derivative

For 4-(dodecyloxy)phenylacetic acid , the introduction of the C12 chain drastically alters the crystal lattice. While the head group retains the carboxylic acid dimer motif, the hydrophobic tails force a transition to a lamellar (layered) structure .

  • Primary Interaction: Head-to-Head Dimerization . The carboxylic acid groups form centrosymmetric dimers via dual O–H···O hydrogen bonds (Graph Set

    
    ).[1]
    
  • Secondary Interaction: Tail-to-Tail Interdigitation . The dodecyl chains extend away from the dimer core. To maximize van der Waals interactions, these chains typically interdigitate or tilt, forming distinct hydrophobic layers separated by the polar head groups.

  • Predicted Lattice Expansion: The long axis (analogous to

    
     in the C1 structure) expands significantly (approx. 30–40 Å) to accommodate the bilayer length, while the short axes (
    
    
    
    and
    
    
    ) remain relatively constant, governed by the phenyl ring width (~5–6 Å).

Comparative Performance Guide

This section objectively compares the C12 derivative with alternative homologues used in crystal engineering.

Table 2: Comparative Structural & Physical Properties

FeatureTarget: 4-(Dodecyloxy)phenylacetic Acid (C12) Alt 1: 4-Methoxyphenylacetic Acid (C1) Alt 2: 4-Ethoxyphenylacetic Acid (C2)
Molecular Weight 320.47 g/mol 166.17 g/mol 180.20 g/mol
Dominant Force Amphiphilic (Hydrophobic Effect + H-Bond)Dipolar + H-BondingDipolar + H-Bonding
Crystal Packing Lamellar Bilayer (Smectic-like)Herringbone / Stacked Herringbone / Stacked
Melting Point High (>90°C, variable by polymorph)84–86°C87–90°C
Solubility Soluble in hot benzene, ethanol; insoluble in water.Soluble in hot water, alcohols, ether.Soluble in alcohols, ether.
Application Liquid Crystal Mesogens, Langmuir FilmsPharm. Intermediate, Auxin mimicsPharm. Intermediate
Key Insight: The "Odd-Even" Effect

In the p-n-alkoxyphenylacetic acid series, physical properties like melting point often display an odd-even effect due to the orientation of the terminal methyl group. The C12 (even) chain typically allows for more efficient packing of the terminal methyl groups compared to odd-numbered chains, often resulting in higher thermal stability and crystallinity.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality single crystals of the C12 derivative for X-ray diffraction, a specific slow-evaporation protocol is required to prevent the formation of amorphous powders or waxy solids common with long-chain lipids.

Protocol: Synthesis and Crystal Growth

  • Alkylation: React ethyl 4-hydroxybenzoate with 1-bromododecane (

    
    , reflux in acetone) to form the ether.
    
  • Hydrolysis: Reflux the intermediate in ethanolic NaOH to yield the crude acid.

  • Purification: Recrystallize from hot methanol or benzene .

    • Critical Step: Use a solvent mixture of Ethanol:Toluene (4:1) for single-crystal growth. The toluene solubilizes the tail, while ethanol stabilizes the polar head.

  • Growth Condition: Slow evaporation at room temperature (25°C) over 5–7 days.

Structural Determination Logic

When solving the structure, researchers must account for the high thermal motion (disorder) often observed in the terminal alkyl carbons.

DOT Diagram: Crystallization & Logic Flow

G Start Crude C12 Acid Solvent Solvent Choice (EtOH/Toluene) Start->Solvent Dissolve Growth Slow Evaporation (25°C, 7 Days) Solvent->Growth Nucleation XRD Single Crystal XRD (Mo Kα, 100K) Growth->XRD Harvest Crystal Solve Structure Solution (Direct Methods) XRD->Solve Collect Data Refine Refinement (Disorder Model) Solve->Refine R < 0.05

Figure 1: Optimized workflow for obtaining and solving the crystal structure of amphiphilic phenylacetic acids.

Supramolecular Architecture Visualization

Understanding the packing is crucial for applications in liquid crystals. The C12 acid forms a "dimer" which then stacks.

DOT Diagram: Molecular Packing Motif

Packing cluster_layer Bilayer Organization Head1 COOH Head (A) Head2 COOH Head (B) Head1->Head2 H-Bond Dimer (R2,2(8)) Tail1 C12 Alkyl Tail (A) Head1->Tail1 Covalent Tail2 C12 Alkyl Tail (B) Head2->Tail2 Covalent Tail1->Tail2 Van der Waals Interdigitation

Figure 2: Schematic of the carboxylic acid dimer motif stabilizing the bilayer structure.

References

  • Sharma, R., et al. (2021). Crystal structure, Hirshfeld surface, Energy framework, and Molecular docking analysis of 4-(methoxyphenyl)acetic acid. Advanced Journal of Chemistry-Section B.

  • Organic Syntheses. (1922). Phenylacetic Acid Synthesis and Purification. Org. Synth. 1922, 2, 63.

  • ChemicalBook. (2025).[2] 4-Ethoxyphenylacetic acid Properties and Safety Data.

  • TÜBİTAK. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry.

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.